molecular formula C5H9NO3S B562870 Acetylcysteine-d3 CAS No. 131685-11-5

Acetylcysteine-d3

Cat. No.: B562870
CAS No.: 131685-11-5
M. Wt: 166.22 g/mol
InChI Key: PWKSKIMOESPYIA-OSIBIXDNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetylcysteine-d3, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO3S and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKSKIMOESPYIA-OSIBIXDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131685-11-5
Record name (2R)-3-sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is Acetylcysteine-d3 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acetylcysteine-d3

This compound is the deuterated form of N-acetylcysteine (NAC), a well-established mucolytic agent and an antidote for acetaminophen overdose.[1] In this compound, three hydrogen atoms on the acetyl group have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1] This isotopic substitution, while having a minimal impact on the molecule's size and shape, can significantly alter its pharmacokinetic properties due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism and a longer biological half-life compared to its non-deuterated counterpart.[2][3]

This technical guide provides an in-depth overview of this compound, with a focus on its primary application in research as an internal standard for quantitative analysis and its role in studying metabolic pathways.

Physicochemical Properties

The fundamental physicochemical properties of Acetylcysteine and its deuterated analog are summarized below. The primary difference lies in the molecular weight due to the substitution of three protium atoms with deuterium.

PropertyAcetylcysteineThis compound
Molecular Formula C₅H₉NO₃SC₅H₆D₃NO₃S
Molecular Weight ~163.2 g/mol ~166.2 g/mol
Synonyms N-acetyl-L-cysteine, NACN-acetyl-L-cysteine-d3, NAC-d3
Appearance White crystalline powderWhite crystalline powder
Solubility Soluble in water and alcoholSoluble in water and alcohol

Primary Use in Research: Internal Standard in Mass Spectrometry

The most prevalent application of this compound in a research setting is as an internal standard for the quantification of N-acetylcysteine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The key advantages of using a stable isotope-labeled internal standard like this compound include:

  • Improved Accuracy and Precision: It closely mimics the analyte's behavior during sample preparation (extraction, derivatization) and ionization in the mass spectrometer, effectively correcting for matrix effects and variations in instrument response.

  • Co-elution with the Analyte: In chromatography, it typically co-elutes with the non-deuterated form, which is ideal for accurate quantification.

  • Distinct Mass-to-Charge Ratio (m/z): The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Experimental Protocol: Quantification of N-acetylcysteine in Human Plasma by LC-MS/MS

This section details a typical experimental protocol for the determination of total N-acetylcysteine in human plasma, utilizing this compound as an internal standard.[4][5]

1. Sample Preparation:

  • Reduction: To measure total N-acetylcysteine (both free and disulfide-bound forms), a reducing agent such as dithiothreitol (DTT) is added to the plasma samples to reduce any oxidized forms of N-acetylcysteine back to its free thiol form.

  • Protein Precipitation: Proteins in the plasma are precipitated by adding a strong acid, such as trichloroacetic acid, which also helps to stabilize the N-acetylcysteine.[4]

  • Extraction: The analyte and internal standard are then extracted from the supernatant, often using a liquid-liquid extraction with a solvent like ethyl acetate.[6]

  • Reconstitution: The organic layer is evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

The following table summarizes the key parameters for the chromatographic separation and mass spectrometric detection.

ParameterCondition
LC Column C18 reverse-phase column
Mobile Phase A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile) and a pH modifier (e.g., formic acid)
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

3. Quantitative Data:

The mass transitions monitored for N-acetylcysteine and the internal standard, this compound, are crucial for their specific and sensitive detection.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-acetylcysteine164122
This compound (Internal Standard)167123

The method is typically linear over a concentration range of 10-5000 ng/mL in human plasma.[4][5]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is reduction Reduction with DTT add_is->reduction precipitation Protein Precipitation (TCA) reduction->precipitation extraction Liquid-Liquid Extraction (Ethyl Acetate) precipitation->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation esi Electrospray Ionization (ESI+) lc_separation->esi ms_detection MS/MS Detection (MRM) esi->ms_detection quantification Quantification (Analyte/IS Peak Area Ratio) ms_detection->quantification

LC-MS/MS experimental workflow for NAC quantification.

Signaling Pathways of N-Acetylcysteine

While this compound is primarily used as a tool for analytical chemistry, its biological effects are presumed to be identical to those of N-acetylcysteine. The core of N-acetylcysteine's therapeutic and biological activity lies in its role as a precursor to the amino acid L-cysteine and, subsequently, the antioxidant glutathione (GSH).[7][8]

Glutathione Synthesis Pathway

N-acetylcysteine is readily deacetylated in the body to yield cysteine. Cysteine is the rate-limiting substrate for the synthesis of glutathione, a critical intracellular antioxidant.

glutathione_synthesis NAC N-Acetylcysteine Deacetylation Deacetylation NAC->Deacetylation Cysteine Cysteine Deacetylation->Cysteine gamma_GC γ-Glutamylcysteine Cysteine->gamma_GC Glutamate Glutamate GCL γ-Glutamylcysteine Ligase (GCL) Glutamate->GCL GCL->gamma_GC GSH Glutathione (GSH) gamma_GC->GSH Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS GS->GSH

Simplified pathway of glutathione synthesis from N-acetylcysteine.
Nrf2-ARE Signaling Pathway

N-acetylcysteine can also exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators like N-acetylcysteine can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.[9][10]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NAC N-Acetylcysteine ROS Oxidative Stress (ROS) NAC->ROS reduces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 disrupts Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Keap1_Nrf2->Keap1 Keap1_Nrf2->Nrf2 Degradation Proteasomal Degradation Keap1_Nrf2->Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

References

An In-depth Technical Guide to the Chemical Properties and Synthesis of Acetylcysteine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Acetylcysteine-d3. This deuterated analog of Acetylcysteine serves as a valuable internal standard in pharmacokinetic and metabolic research, enabling precise quantification in complex biological matrices.

Chemical Properties

This compound, also known as N-Acetyl-L-cysteine-d3, is the N-acetylated form of the amino acid L-cysteine where the three hydrogen atoms of the acetyl group are replaced with deuterium. This isotopic labeling results in a molecule with a higher molecular weight than its non-deuterated counterpart, which is essential for its use in mass spectrometry-based analytical methods.

PropertyValueReferences
Chemical Name (2R)-2-(acetyl-d3-amino)-3-sulfanylpropanoic acid[1]
Synonyms N-Acetyl-L-cysteine-d3, NAC-d3[2]
CAS Number 131685-11-5[3][4]
Molecular Formula C₅H₆D₃NO₃S[3][4]
Molecular Weight 166.21 g/mol [3][5]
Appearance White to off-white solid[2]
Storage Conditions 4°C, protect from light, stored under nitrogen. In solvent: -80°C.[2]

Synthesis of this compound

The synthesis of this compound is analogous to the synthesis of non-deuterated Acetylcysteine, primarily involving the acetylation of L-cysteine. The key distinction is the use of a deuterated acetylating agent, such as acetic anhydride-d6.

Experimental Protocol: Synthesis of this compound

Materials:

  • L-cysteine

  • Acetic anhydride-d6

  • Concentrated sulfuric acid (catalyst)

  • Cold water

  • Rectified spirit (for recrystallization)

Procedure:

  • In a clean, dry conical flask, add 1 gram of L-cysteine.

  • Carefully add 6 mL of acetic anhydride-d6 to the flask, followed by 6 drops of concentrated sulfuric acid. The addition of the acid should be done cautiously.

  • Thoroughly mix the contents of the flask.

  • Warm the reaction mixture on a water bath maintained at approximately 60°C for 20 minutes, with intermittent stirring.

  • Allow the flask to cool to room temperature.

  • Pour the reaction mixture in a thin stream into a beaker containing 10 mL of cold water, while stirring with a glass rod.

  • Filter the crude product and wash it thoroughly with cold water.

  • For purification, the crude product can be recrystallized from a 1:1 mixture of rectified spirit and water to yield a pure white, crystalline powder.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup & Purification cluster_product Product L-cysteine L-cysteine Acetylation Acetylation L-cysteine->Acetylation Acetic anhydride-d6 Acetic anhydride-d6 Acetic anhydride-d6->Acetylation H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->Acetylation Quenching (cold water) Quenching (cold water) Acetylation->Quenching (cold water) Filtration Filtration Quenching (cold water)->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Synthetic workflow for this compound.

Characterization and Analytical Methods

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a crucial tool for confirming the successful deuteration of the acetyl group. In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the acetyl methyl protons (around 2.0 ppm in the non-deuterated form) will be absent or significantly diminished, confirming the incorporation of deuterium. The other proton signals of the cysteine backbone would remain.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. The deuterated compound will exhibit a molecular ion peak that is 3 Da higher than that of non-deuterated Acetylcysteine. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern. A common fragmentation involves the neutral loss of the acetyl group.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for assessing the purity of this compound.

Experimental Protocol: HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M citrate buffer, pH 7.0) and an organic solvent (e.g., methanol) in a 70:30 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength.

  • Sample Preparation: The sample is derivatized pre-chromatography, for instance, with a dinitrophenyl group, to enhance its chromatographic properties and detectability.[6]

Mechanism of Action and Signaling Pathway

Acetylcysteine, and by extension its deuterated form, is a precursor to the amino acid L-cysteine. Cysteine is a critical component in the biosynthesis of glutathione (GSH), a major endogenous antioxidant.[2][7] The availability of cysteine is the rate-limiting step in GSH synthesis. By providing a source of cysteine, Acetylcysteine helps to replenish intracellular GSH levels, thereby protecting cells from oxidative damage.[2]

The synthesis of glutathione from its constituent amino acids (glutamate, cysteine, and glycine) occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[5]

Glutathione Synthesis Pathway:

G cluster_precursor Precursor Supply cluster_synthesis Glutathione Synthesis cluster_enzymes Enzymes This compound This compound L-cysteine L-cysteine This compound->L-cysteine Deacetylation γ-Glutamylcysteine γ-Glutamylcysteine L-cysteine->γ-Glutamylcysteine Glutamate Glutamate Glutamate->γ-Glutamylcysteine Glutathione (GSH) Glutathione (GSH) γ-Glutamylcysteine->Glutathione (GSH) Glycine Glycine Glycine->Glutathione (GSH) Deacetylase Deacetylase Deacetylase->L-cysteine Glutamate-cysteine ligase (GCL) Glutamate-cysteine ligase (GCL) Glutamate-cysteine ligase (GCL)->γ-Glutamylcysteine Glutathione synthetase (GS) Glutathione synthetase (GS) Glutathione synthetase (GS)->Glutathione (GSH)

Caption: Role of Acetylcysteine in Glutathione Synthesis.

References

A Technical Guide to the Mechanism and Application of Acetylcysteine-d3 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Bioanalysis

In the realm of drug development and clinical research, the precise and accurate quantification of analytes in biological matrices is paramount. Bioanalytical methods, particularly those employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the gold standard for this purpose. The inherent complexity of biological samples (e.g., plasma, urine) can introduce significant variability during sample preparation and analysis, leading to potential inaccuracies. To counteract these variables, a robust internal standard (IS) is not just a recommendation but a necessity for reliable bioanalytical data.

An ideal internal standard is a compound that behaves chemically and physically like the analyte of interest throughout the entire analytical process but is distinguishable by the detector. Stable isotope-labeled (SIL) internal standards are widely considered the first choice for LC-MS/MS assays because they meet these criteria almost perfectly.[1] Acetylcysteine-d3, a deuterated analog of acetylcysteine, exemplifies such an ideal internal standard. This guide provides an in-depth technical overview of its mechanism of action and application in quantitative bioanalysis.

Core Principle: Mechanism of Action of a Stable Isotope-Labeled Internal Standard

The efficacy of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. Its mechanism is not a biological signaling pathway but a function of its physicochemical properties within the analytical workflow.

  • Physicochemical Mimicry : this compound is structurally identical to acetylcysteine, except that three hydrogen atoms have been replaced with their heavier isotope, deuterium. This subtle change in mass does not significantly alter its chemical properties, such as polarity, solubility, or ionization efficiency. Consequently, during sample extraction, chromatography, and ionization, the analyte and the internal standard exhibit nearly identical behavior, including extraction recovery and susceptibility to matrix effects (ion suppression or enhancement).[2]

  • Chromatographic Co-elution : Due to their similar chemical nature, both acetylcysteine and this compound will travel through the liquid chromatography (LC) column at nearly the same rate, resulting in almost identical retention times. This co-elution is critical as it ensures both compounds are subjected to the same matrix environment as they enter the mass spectrometer.

  • Mass Spectrometric Differentiation : The key difference lies in their mass. The deuterium atoms increase the molecular weight of this compound by three Daltons. A tandem mass spectrometer can easily distinguish between the two compounds based on their unique mass-to-charge ratios (m/z). This allows for simultaneous but distinct detection.[3]

  • Ratio-Based Quantification : A known, fixed concentration of this compound is added to every sample, including calibration standards, quality controls, and unknown study samples, at the very beginning of the sample preparation process. Any loss of substance during sample handling or fluctuations in instrument response will affect both the analyte and the internal standard to the same degree. Quantification is therefore based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio normalization effectively cancels out procedural and systemic errors, leading to highly accurate and precise results.

The logical relationship underpinning this principle is illustrated in the diagram below.

G cluster_0 Core Principle of SIL Internal Standard cluster_1 Sources of Analytical Variability Analyte Analyte (Acetylcysteine) Ratio Ratio (Analyte / IS) Analyte->Ratio Signal (Variable) IS Internal Standard (IS) (this compound) IS->Ratio Signal (Variable) Concentration Accurate Concentration Ratio->Concentration Calculation (Constant) SP Sample Prep Loss SP->Analyte Affects Both Equally SP->IS Affects Both Equally ME Matrix Effects ME->Analyte Affects Both Equally ME->IS Affects Both Equally IV Injection Volume IV->Analyte Affects Both Equally IV->IS Affects Both Equally

Caption: Principle of ratio-based quantification using a SIL internal standard.

Quantitative Data and Mass Spectrometric Parameters

The precise detection of acetylcysteine and its deuterated internal standard is achieved using tandem mass spectrometry, typically in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion and a characteristic product ion for each compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Acetylcysteine164.1122.0ESI+[3]
This compound167.1123.0ESI+[3]
Table 1: Typical MRM Transitions for Acetylcysteine and this compound.

Note: The precursor ion [M+H]+ for acetylcysteine (MW = 163.19) is m/z 164.1. For this compound, the molecular weight is increased by three, resulting in a precursor ion of m/z 167.1. The fragmentation pattern remains consistent, leading to a corresponding +3 Da shift in the product ion.

Experimental Protocol: A Representative Bioanalytical Method

The following protocol outlines a typical LC-MS/MS method for the quantification of total acetylcysteine in human plasma.

4.1 Sample Preparation (Protein Precipitation & Reduction)

  • Aliquoting: Pipette 100 µL of human plasma (from calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of a working solution of this compound (e.g., 1000 ng/mL in methanol) to each tube.

  • Reduction Step: To measure total acetylcysteine (both free and disulfide-bound forms), a reduction step is necessary. Add 50 µL of a reducing agent solution (e.g., 100 mM Dithiothreitol, DTT) and vortex briefly. Incubate for 30 minutes at 4°C.[4]

  • Protein Precipitation: Add 400 µL of a cold protein precipitation solvent, such as acetonitrile or trichloroacetic acid, to each tube.[3]

  • Vortex & Centrifuge: Vortex the tubes vigorously for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4.2 Liquid Chromatography (LC) Conditions

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
Table 2: Representative Liquid Chromatography Conditions.

4.3 Mass Spectrometry (MS) Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions As specified in Table 1
Gas Temperatures Optimized for the specific instrument (e.g., 350-500 °C)
Ion Spray Voltage Optimized for the specific instrument (e.g., 4500 V)
Table 3: Representative Mass Spectrometry Conditions.

The workflow for this experimental protocol is visualized below.

G cluster_workflow Bioanalytical Workflow Sample 1. Plasma Sample (Calibrator, QC, or Unknown) Spike 2. Spike with IS (this compound) Sample->Spike Reduce 3. Reduction with DTT Spike->Reduce Precipitate 4. Protein Precipitation (e.g., Acetonitrile) Reduce->Precipitate Centrifuge 5. Centrifugation Precipitate->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant LCMS 7. LC-MS/MS Analysis Supernatant->LCMS Data 8. Data Processing (Peak Area Ratio) LCMS->Data

Caption: Standard experimental workflow for acetylcysteine analysis in plasma.

Conclusion

This compound serves as an exemplary internal standard for the quantitative bioanalysis of acetylcysteine. Its mechanism of action is predicated on the robust principles of stable isotope dilution. By perfectly mimicking the analyte during sample processing and chromatographic separation while being distinctly identifiable by the mass spectrometer, it allows for the normalization of analytical variability. This ensures that the data generated from LC-MS/MS methods are of the highest accuracy, precision, and reliability, meeting the stringent requirements of regulatory bodies and the demands of modern drug development.[5][6] The use of such an internal standard is a cornerstone of high-quality bioanalytical science.

References

Applications of Acetylcysteine-d3 in Pharmacokinetic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled (SIL) compounds are indispensable tools in modern pharmacokinetic (PK) research. The use of deuterated compounds, in particular, offers a safe and precise method to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. Acetylcysteine-d3 (N-acetyl-d3-cysteine) serves as a prime example of a deuterated internal standard crucial for the accurate quantification of the mucolytic and antioxidant drug, N-acetylcysteine (NAC), in biological matrices. This technical guide provides an in-depth overview of the core applications of this compound in pharmacokinetic studies, complete with experimental protocols, quantitative data summaries, and workflow visualizations.

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods.[1][2] Its chemical and physical properties are nearly identical to unlabeled Acetylcysteine, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling reliable quantification of the unlabeled drug by correcting for variability in sample processing and instrument response.[1][2]

Core Principles of Stable Isotope Dilution

The use of this compound in pharmacokinetic analysis is based on the principle of stable isotope dilution. A known amount of the deuterated standard is added to each biological sample (e.g., plasma) at the beginning of the analytical process. The ratio of the unlabeled analyte to the labeled internal standard is then measured by LC-MS/MS. Because the internal standard is subject to the same experimental variations as the analyte, this ratio remains constant, leading to highly accurate and precise measurements.

Experimental Protocols

A typical pharmacokinetic study involving the analysis of Acetylcysteine using this compound as an internal standard follows a well-defined workflow. The following sections detail the key experimental methodologies.

Sample Preparation: Protein Precipitation

A common method for extracting Acetylcysteine from plasma is protein precipitation. This process removes larger protein molecules that can interfere with the analysis.

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • Trichloroacetic acid (TCA) solution or Acetonitrile (ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

Protocol:

  • Thaw frozen plasma samples at room temperature.

  • In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Add a specific volume of the this compound internal standard solution to each plasma sample.

  • To precipitate the proteins, add 200 µL of cold acetonitrile or a specific concentration of trichloroacetic acid.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The supernatant is then injected into an LC-MS/MS system for separation and quantification.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient might start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters: The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM). The specific mass transitions monitored are:

  • Acetylcysteine: 164 → 122[1][2]

  • This compound: 167 → 123[1][2]

Data Presentation: Pharmacokinetic Parameters of Acetylcysteine

Table 1: Pharmacokinetic Parameters of Acetylcysteine after Oral Administration

DoseCmax (mg/L)Tmax (h)AUC (mg·h/L)Half-life (h)Reference
200-400 mg0.35 - 41 - 2-6.25[3][4]
600 mg15.3 ± 4.52.0 ± 0.848.4 ± 14.8-[5]

Table 2: Pharmacokinetic Parameters of Acetylcysteine after Intravenous Administration

DoseCmax (mg/L)Vd (L/kg)CL (L/h/kg)Half-life (h)Reference
200 mg-0.470.115.58[4][6]
600 mg83.3--~8[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study utilizing this compound as an internal standard.

G cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Interpretation A Dosing of Subject with Unlabeled Acetylcysteine B Collection of Blood Samples at Timed Intervals A->B C Plasma Separation B->C D Addition of this compound (Internal Standard) C->D E Protein Precipitation D->E F Centrifugation E->F G Supernatant Collection F->G H LC-MS/MS Analysis G->H I Quantification of Analyte and Internal Standard H->I J Calculation of Plasma Concentrations I->J K Pharmacokinetic Modeling J->K L Determination of PK Parameters (AUC, Cmax, Tmax, etc.) K->L

General workflow for a pharmacokinetic study using this compound.
Metabolic Pathway of Acetylcysteine

Acetylcysteine is a prodrug to L-cysteine and a precursor to the antioxidant glutathione.[8] Its metabolism is central to its therapeutic effects.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Mechanism of Action (Antioxidant) NAC N-Acetylcysteine (NAC) Cysteine L-Cysteine NAC->Cysteine Deacetylation Glutathione Glutathione (GSH) Cysteine->Glutathione Synthesis Metabolites Further Metabolites (e.g., Cysteine Conjugates) Cysteine->Metabolites ROS Reactive Oxygen Species (ROS) Glutathione->ROS Neutralization Excretion Renal Excretion Metabolites->Excretion

Simplified metabolic pathway of N-Acetylcysteine.

Conclusion

This compound is a critical tool in the field of pharmacokinetics, enabling the precise and accurate quantification of N-acetylcysteine in biological samples. Its use as an internal standard in LC-MS/MS assays is a well-established and robust method that underpins numerous clinical and research studies. While the direct pharmacokinetic profiling of this compound as a tracer is not widely documented, its role in facilitating the generation of high-quality pharmacokinetic data for its unlabeled counterpart is invaluable for drug development professionals. The methodologies and data presented in this guide provide a comprehensive resource for researchers and scientists working with this important compound.

References

The Role of Acetylcysteine-d3 in Metabolic Tracer Experiments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterated N-acetylcysteine (Acetylcysteine-d3) as a stable isotope tracer for studying metabolic pathways, with a primary focus on glutathione (GSH) biosynthesis. This document details the underlying principles, experimental methodologies, data interpretation, and the significance of this technique in advancing our understanding of cellular redox homeostasis and drug development.

Introduction: The Significance of Tracing Glutathione Synthesis

Glutathione (γ-L-glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol in mammalian cells and serves as a critical antioxidant, defending cells against damage from reactive oxygen species (ROS).[1] Depletion of cellular GSH is implicated in a wide range of pathologies, including neurodegenerative diseases, liver damage, and cancer.[1] N-acetylcysteine (NAC) is a widely used therapeutic agent and supplement that functions as a precursor for L-cysteine, which is the rate-limiting amino acid for de novo GSH synthesis.[2]

To accurately quantify the dynamics of GSH synthesis and assess the efficacy of NAC, researchers employ stable isotope tracing. This compound (NAC-d3), a deuterated form of NAC, serves as an ideal tracer. By introducing a known mass shift, it allows for the precise tracking of its metabolic fate using mass spectrometry, distinguishing the newly synthesized metabolites from the pre-existing endogenous pool. This technique, known as metabolic flux analysis, provides quantitative insights into the rates of synthesis, turnover, and distribution of GSH and its precursors.[3][4]

Core Principle: Stable Isotope Tracing with this compound

The fundamental principle of using NAC-d3 is to introduce a "heavy" version of the NAC molecule into a biological system. The deuterium atoms on the acetyl group increase the molecule's mass without significantly altering its chemical properties.[5]

The metabolic pathway is as follows:

  • Uptake and Deacetylation: NAC-d3 is taken up by cells and deacetylated by cellular enzymes to yield deuterated L-cysteine (Cysteine-d3).

  • Incorporation into Glutathione: This labeled Cysteine-d3 is then incorporated into the glutathione synthesis pathway, leading to the production of deuterated glutathione (GSH-d3).

  • Mass Spectrometry Analysis: Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can separate and detect the unlabeled (e.g., GSH) and labeled (e.g., GSH-d3) versions of the metabolites. The mass difference allows for their distinct quantification.[6]

By measuring the relative abundance of the labeled and unlabeled forms over time, one can calculate the rate of de novo synthesis of glutathione.

Key Metabolic Pathways and Workflows

The primary pathway investigated using NAC-d3 is the de novo glutathione synthesis pathway. The logical workflow for a typical tracer experiment is also outlined below.

cluster_pathway Glutathione Synthesis Pathway NAC_d3 This compound Cys_d3 L-Cysteine-d3 NAC_d3->Cys_d3 Deacetylation GCL Glutamate-Cysteine Ligase (GCL) Cys_d3->GCL Glu L-Glutamate Glu->GCL Gly Glycine GS Glutathione Synthetase (GS) Gly->GS gGCS_d3 γ-Glutamylcysteine-d3 GCL->gGCS_d3 GSH_d3 Glutathione-d3 (GSH-d3) GS->GSH_d3 gGCS_d3->GS

Caption: Metabolic fate of this compound in de novo glutathione synthesis.

cluster_workflow Experimental Workflow A 1. Administer This compound Tracer (In Vivo or In Vitro) B 2. Time-Course Sample Collection (e.g., Plasma, Cells, Tissue) A->B C 3. Rapid Quenching & Metabolite Extraction (with Thiol Derivatization, e.g., NEM) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Processing: Peak Integration for Labeled & Unlabeled Species D->E F 6. Metabolic Flux Calculation (Mass Isotopologue Distribution) E->F

Caption: General experimental workflow for NAC-d3 metabolic tracer studies.

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following sections provide representative protocols for in vivo and in vitro experiments.

In Vivo Administration and Sample Collection (Mouse Model)

This protocol is adapted from methodologies described for stable isotope-labeled NAC administration in mice.[5]

  • Tracer Preparation: Dissolve this compound in sterile saline to the desired concentration.

  • Administration: Administer a single intravenous (IV) bolus dose of 150 mg/kg of this compound to the subject (e.g., female wild-type mouse).[5]

  • Time-Point Collection: At designated time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), collect blood samples via cardiac puncture or tail vein sampling into heparinized tubes.

  • Tissue Harvesting: Immediately following blood collection, euthanize the animal and rapidly excise tissues of interest (e.g., brain, liver).[7] Flash-freeze all samples in liquid nitrogen to quench metabolic activity. Store at -80°C until analysis.[7]

  • Sample Processing:

    • Plasma: Centrifuge blood samples at 2,000 x g for 15 minutes at 4°C to separate plasma.

    • Red Blood Cells (RBCs): Isolate the RBC pellet after plasma separation.

    • Tissue: Homogenize frozen tissue samples in a suitable ice-cold extraction buffer.

In Vitro Cell Culture Labeling

This protocol is a general framework for labeling cultured cells.

  • Cell Seeding: Plate cells (e.g., human-derived mid-brain neurons) at a desired density and allow them to adhere and grow for 24-48 hours.[8]

  • Labeling Medium Preparation: Prepare fresh culture medium. Dissolve this compound to a final concentration typically in the range of 1-5 mM. Ensure the pH is adjusted to 7.4.

  • Labeling: Aspirate the old medium from the cells and replace it with the NAC-d3-containing labeling medium.

  • Incubation and Collection: Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours). At each time point, collect both the cell pellet and the culture medium.

  • Quenching and Extraction:

    • Aspirate the medium.

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add ice-cold extraction solvent (e.g., 80% methanol) to the plate to quench metabolism and extract metabolites. Scrape the cells and collect the extract.

Metabolite Extraction and Sample Preparation for LC-MS/MS

Preventing the oxidation of thiol groups (in cysteine and GSH) is critical for accurate measurement.[9][10]

  • Thiol Derivatization: Immediately upon sample collection or tissue homogenization, add a derivatizing agent such as N-ethylmaleimide (NEM) to the sample. NEM forms a stable adduct with free thiol groups, preventing their oxidation to disulfides.[10]

  • Protein Precipitation: For plasma, tissue homogenates, or cell extracts, precipitate proteins by adding a cold solvent like acetonitrile or 2% sulfosalicylic acid (SSA).[11]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of polar metabolites like NAC, cysteine, and GSH.[8]

  • Mass Spectrometry: Operate a tandem mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[6][11]

  • MRM Transitions: Define specific precursor-to-product ion transitions to monitor both the unlabeled and d3-labeled versions of the target metabolites. An example for NAC and NAC-d3 is monitoring the transitions 164 → 122 m/z and 167 → 123 m/z, respectively.[6] Similar transitions would be established for Cysteine/Cysteine-d3 and GSH/GSH-d3.

Data Presentation and Interpretation

The primary output of these experiments is the quantification of labeled and unlabeled metabolites over time. This data allows for the calculation of key metabolic parameters.

Quantitative Data Summary

The following table summarizes the types of quantitative data obtained from this compound tracer experiments. The values are representative examples based on typical findings in the literature.

ParameterAnalyteSample TypeRepresentative Value/FindingSignificance
Isotopic Enrichment GSH-d3Red Blood Cells5-15% enrichment after 2 hoursIndicates the fraction of the total GSH pool that was newly synthesized.
Fractional Synthesis Rate (FSR) GlutathioneLiver0.2-0.5 per hourRepresents the rate at which the GSH pool is renewed.
Concentration of Labeled Species Cysteine-d3PlasmaPeak at 15-30 min post-IV doseShows the kinetics of NAC-d3 deacetylation and Cysteine-d3 availability.
Redox Ratio (GSH-d3) / (GSSG-d3)Brain Tissue>100:1Measures the redox status of the newly synthesized glutathione pool.[5]
Mass Isotopologue Distribution (MID) GlutathioneCultured NeuronsM+0, M+1, M+2, M+3...Details the abundance of each isotopologue, providing deep pathway insights.[8]

Note: The values presented are illustrative and will vary significantly based on the experimental model, dosage, time points, and analytical methods.

Data Analysis and Flux Calculation

The raw data from the LC-MS/MS (peak areas for each labeled and unlabeled analyte) must be corrected for the natural abundance of stable isotopes. Software tools like IsoCor can be used for this correction.[8] The fractional synthesis rate (FSR) can then be calculated using precursor-product models, which relate the isotopic enrichment of the product (GSH-d3) to the enrichment of its precursor (Cysteine-d3) over time.

Conclusion

This compound is a powerful and precise tool for interrogating the dynamics of glutathione metabolism. As a stable isotope tracer, it enables researchers to move beyond static measurements of metabolite concentrations to a dynamic understanding of metabolic flux. The methodologies outlined in this guide—from in vivo administration to detailed LC-MS/MS analysis—provide a robust framework for quantifying the rate of de novo GSH synthesis. This approach is invaluable for evaluating the biochemical efficacy of NAC and other therapeutic interventions aimed at bolstering cellular antioxidant defenses, offering critical insights for drug development and the study of diseases rooted in oxidative stress.

References

An In-depth Technical Guide to the Safety and Handling of Acetylcysteine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Acetylcysteine-d3, a deuterated analog of Acetylcysteine. The information presented is collated from various safety data sheets and toxicological reports for Acetylcysteine, which is considered a suitable surrogate for its deuterated counterpart in the context of safety and handling.

Chemical and Physical Properties

This compound is a white crystalline powder with a slight odor. It is soluble in water and ethanol.[1]

PropertyValueReference(s)
Molecular Formula C5H6D3NO3S[2]
Molecular Weight 166.21 g/mol [2]
Appearance White crystalline powder or crystals
Melting Point 106 - 108 °C
Solubility Soluble in water and ethanol.[1][1][3]
pH (1% solution) 2.0 - 2.8[1]
log Pow (n-octanol/water) -0.6 at 23 °C

Toxicological Data

The acute toxicity of Acetylcysteine has been evaluated by oral administration in animal models.

ParameterSpeciesRouteValueReference(s)
LD50 RatOral5,050 mg/kg[4]
LD50 MouseOral> 3000 mg/kg[5]

Skin and Eye Irritation:

  • Skin: Non-irritating.

  • Eyes: Causes serious eye irritation.[4]

Experimental Protocols

The toxicological data for Acetylcysteine are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD Guideline 423)

The acute oral toxicity is determined by administering the substance to a group of fasted animals in a stepwise procedure. The starting dose is selected based on available information. Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly. A post-mortem examination is performed on all animals. The LD50 is calculated based on the number of animal deaths.

Acute Dermal Irritation/Corrosion (as per OECD Guideline 404)

This test assesses the potential of a substance to cause local skin irritation or corrosion. A small amount of the test substance (0.5 g for solids) is applied to a shaved area of the skin of a single animal (typically a rabbit) and covered with a gauze patch.[6][7] The exposure period is typically 4 hours.[6] After exposure, the patch is removed, and the skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[7] The severity of the skin reactions is scored. If no corrosive effect is observed, the test may be confirmed in additional animals.[6]

Acute Eye Irritation/Corrosion (as per OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion. A single dose of the test substance is applied into the conjunctival sac of one eye of an animal (typically a rabbit).[8][9] The other eye serves as a control.[8][9] The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iris lesions, and conjunctival redness and swelling.[10] The severity of the lesions is scored to determine the irritation potential. The reversibility of any observed effects is also assessed over a period of 21 days.[8]

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment Eye_Protection Eye Protection (Safety glasses with side-shields or goggles) Hand_Protection Hand Protection (Appropriate chemical-resistant gloves) Body_Protection Body Protection (Lab coat) Respiratory_Protection Respiratory Protection (Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.)

Recommended Personal Protective Equipment.
Safe Handling Practices

  • Handle in a well-ventilated area to avoid dust formation and inhalation.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage Conditions
  • Store in a tightly closed container.[11]

  • Keep in a cool, dry place.

  • Recommended storage temperature is between 2°C and 8°C.[11]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

First_Aid cluster_exposure Exposure Route cluster_procedure First Aid Procedure Inhalation Inhalation Move_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. Ingestion->Rinse_Mouth

First Aid Procedures for Exposure.

Accidental Release Measures

In case of a spill, follow these procedures:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 4.1).

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust. Clean the affected area thoroughly with water.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain.

This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety assessment and adherence to all applicable safety regulations and guidelines. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

Acetylcysteine-d3: A Technical Review for Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcysteine-d3 (N-Acetyl-L-cysteine-d3) is the deuterated analog of N-acetylcysteine (NAC), a well-established mucolytic agent and an antidote for paracetamol overdose.[1] In the realm of scientific research, this compound has carved a niche for itself, not as a therapeutic agent in its own right, but as a critical tool in the precise quantification of its non-deuterated counterpart, NAC. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, analytical applications, and the pharmacokinetic context provided by its non-deuterated form.

Physicochemical Properties and Synthesis

This compound is structurally identical to NAC, with the exception of the three hydrogen atoms on the acetyl methyl group being replaced by deuterium atoms. This isotopic labeling results in a slightly higher molecular weight, a feature that is central to its primary application.

While specific, detailed synthesis protocols for this compound are not abundantly available in peer-reviewed literature, the general method can be inferred from the synthesis of NAC and other deuterated compounds. The process typically involves the acetylation of L-cysteine using a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, under controlled conditions. Subsequent purification steps, such as recrystallization or chromatography, are necessary to obtain a high-purity standard suitable for analytical use.

Core Application: Internal Standard in Bioanalysis

The predominant use of this compound in scientific research is as an internal standard (IS) for the quantification of NAC in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The key advantages of using a stable isotope-labeled internal standard like this compound include:

  • Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. As this compound has nearly identical physicochemical properties to NAC, it co-elutes and experiences similar matrix effects. By calculating the ratio of the analyte signal to the IS signal, these variations can be effectively normalized.

  • Compensation for Extraction Variability: During sample preparation, some of the analyte may be lost. The use of an internal standard that is added at the beginning of the extraction process allows for the correction of these losses, as both the analyte and the IS are assumed to be lost to the same extent.

  • Improved Accuracy and Precision: By accounting for variations in sample preparation and instrument response, the use of a deuterated internal standard significantly enhances the accuracy and precision of the analytical method.

Experimental Protocol: Quantification of N-Acetylcysteine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a generalized experimental protocol based on established methodologies for the analysis of NAC in human plasma:

  • Sample Preparation:

    • To a known volume of human plasma, add a precise amount of this compound solution of a known concentration.

    • To reduce any disulfide-bound NAC, a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is added.

    • Protein precipitation is then carried out by adding a suitable organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant, containing both NAC and this compound, is transferred to a clean tube and may be further processed or directly injected into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of NAC and this compound. The mobile phase usually consists of a mixture of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution program is often employed to achieve optimal separation.

    • Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The analysis is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both NAC and this compound.

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis:

ParameterN-Acetylcysteine (NAC)This compound (Internal Standard)
Precursor Ion (m/z) 164.0167.0
Product Ion (m/z) 102.0105.0
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)

Pharmacokinetics of N-Acetylcysteine (Non-deuterated)

While pharmacokinetic data for this compound as a therapeutic agent is not available, understanding the pharmacokinetics of NAC provides a crucial context for its analysis. The following tables summarize the key pharmacokinetic parameters of orally and intravenously administered NAC in humans.

Table 1: Pharmacokinetic Parameters of Oral N-Acetylcysteine

ParameterValueReference
Bioavailability 4-10%[2]
Tmax (Time to Peak Plasma Concentration) 1-2 hours[2]
Cmax (Peak Plasma Concentration) 0.35 - 4 mg/L (200-400 mg dose)[2]
Half-life (t1/2) ~5.6 hours (adults)[2]
Volume of Distribution (Vd) 0.47 L/kg[2]
Protein Binding ~50%[2]
Metabolism Extensive first-pass metabolism in the gut and liver[2]
Excretion Primarily renal[2]

Table 2: Pharmacokinetic Parameters of Intravenous N-Acetylcysteine

ParameterValueReference
Bioavailability ~100%[2]
Metabolism Bypasses first-pass metabolism[2]

Signaling Pathways and Experimental Workflows

As the primary role of this compound is in bioanalysis, there are no specific signaling pathways associated with its direct therapeutic action. However, the workflow for its use as an internal standard can be visualized.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Biological Sample (Plasma) add_is Spike with this compound (IS) plasma->add_is reduce Reduction of Disulfides (DTT/TCEP) add_is->reduce precipitate Protein Precipitation (ACN/TCA) reduce->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection Transfer separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification (Analyte/IS Ratio) detection->quantification

Caption: Workflow for NAC quantification using this compound.

Conclusion

This compound is an indispensable tool in modern bioanalytical chemistry, enabling researchers to accurately and precisely quantify N-acetylcysteine in complex biological matrices. Its role as a stable isotope-labeled internal standard is fundamental to the reliable pharmacokinetic and clinical studies of NAC. While the therapeutic potential of deuterated compounds is an area of active research, the current body of scientific literature firmly establishes the primary contribution of this compound as a cornerstone of analytical methodology in drug development and clinical research.

References

Methodological & Application

LC-MS/MS Method for the Quantification of Acetylcysteine in Human Plasma Using Acetylcysteine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of total N-acetylcysteine (NAC) in human plasma. The method utilizes Acetylcysteine-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation involves a reduction step with dithiothreitol (DTT) to convert oxidized forms of NAC to its free thiol form, followed by protein precipitation with trichloroacetic acid (TCA). This method is suitable for pharmacokinetic and bioequivalence studies of N-acetylcysteine.

Introduction

N-acetylcysteine is a widely used medication and supplement known for its mucolytic and antioxidant properties. Accurate determination of its concentration in biological matrices is crucial for clinical and research purposes. This LC-MS/MS method provides a reliable approach for the quantification of total NAC in human plasma, addressing the challenge of its in-vivo oxidation.

Experimental Workflow

The overall experimental workflow consists of sample preparation, chromatographic separation, and mass spectrometric detection.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add this compound (IS) plasma->is_add dtt Reduction with DTT is_add->dtt tca Protein Precipitation with TCA dtt->tca centrifuge Centrifugation tca->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc UPLC Separation supernatant->lc ms Mass Spectrometry Detection (MRM) lc->ms quant Quantification ms->quant sample_prep plasma 100 µL Plasma is Add 10 µL IS (NAC-d3) plasma->is dtt Add 20 µL DTT is->dtt incubate Incubate 37°C, 30 min dtt->incubate tca Add 200 µL 10% TCA incubate->tca vortex Vortex 1 min tca->vortex centrifuge Centrifuge 14,000 rpm, 10 min vortex->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant nac_reduction nac_dimer N,N'-diacetyl-L-cystine (Oxidized NAC Dimer) nac_monomer 2x N-acetylcysteine (NAC) (Reduced Monomer) nac_dimer->nac_monomer + DTT (reduced) dtt_reduced Dithiothreitol (DTT) (Reducing Agent) dtt_oxidized Oxidized DTT dtt_reduced->dtt_oxidized

Application Notes: Quantitative Analysis of Acetylcysteine in Human Plasma using Acetylcysteine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylcysteine (NAC) is a medication and supplement used to treat paracetamol (acetaminophen) overdose and to loosen thick mucus in individuals with respiratory conditions. It is a precursor to the antioxidant glutathione, playing a key role in cellular protection. Accurate quantification of NAC in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. This document provides a detailed protocol for the determination of total N-acetylcysteine in human plasma using a stable isotope-labeled internal standard, Acetylcysteine-d3 (d3-NAC), by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects.

Metabolic Pathway of N-Acetylcysteine

N-acetylcysteine exerts its therapeutic effects primarily through its role as a precursor for L-cysteine, which is a substrate for the synthesis of glutathione (GSH). Glutathione is a critical endogenous antioxidant that detoxifies reactive metabolites and protects cells from oxidative damage. In the context of paracetamol overdose, a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), is produced, which depletes glutathione stores and leads to liver damage. NAC replenishes glutathione levels, thereby enhancing the detoxification of NAPQI.

Acetylcysteine_Metabolism cluster_0 Cellular Environment cluster_1 Paracetamol Overdose Scenario NAC N-Acetylcysteine (NAC) L_Cysteine L-Cysteine NAC->L_Cysteine Deacetylation Glutathione Glutathione (GSH) L_Cysteine->Glutathione Synthesis Detoxified_NAPQI Detoxified NAPQI Glutathione->Detoxified_NAPQI Detoxification Paracetamol Paracetamol NAPQI NAPQI (Toxic Metabolite) Paracetamol->NAPQI Metabolism NAPQI->Detoxified_NAPQI Liver_Damage Liver Damage NAPQI->Liver_Damage

Caption: Metabolic pathway of N-Acetylcysteine.

Experimental Protocols

This section details the procedures for the quantification of total N-acetylcysteine in human plasma. To measure total NAC, a reduction step is necessary to convert any oxidized forms (e.g., disulfides) back to the free thiol form.

Materials and Reagents
  • N-acetylcysteine (Reference Standard)

  • This compound (Internal Standard)

  • Trichloroacetic acid (TCA)

  • Dithiothreitol (DTT)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., EDTA)

Stock and Working Solutions
  • NAC Stock Solution (1 mg/mL): Accurately weigh and dissolve N-acetylcysteine in ultrapure water.

  • d3-NAC Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

  • Working Solutions: Prepare serial dilutions of the NAC stock solution in ultrapure water to create calibration standards. Prepare a working solution of d3-NAC at an appropriate concentration.

Sample Preparation
  • Reduction of Disulfides:

    • To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of a 1 M Dithiothreitol (DTT) solution.

    • Vortex briefly and incubate at 37°C for 30 minutes to reduce all oxidized forms of NAC.

  • Internal Standard Spiking:

    • Add 20 µL of the d3-NAC working solution to each tube.

  • Protein Precipitation:

    • Add 200 µL of 10% (w/v) Trichloroacetic acid (TCA) solution to each tube.[1][2]

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Sample Transfer:

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow Start Plasma Sample (100 µL) Reduction Add 10 µL of 1 M DTT Incubate at 37°C for 30 min Start->Reduction Spiking Add 20 µL of d3-NAC (IS) Reduction->Spiking Precipitation Add 200 µL of 10% TCA Vortex for 1 min Spiking->Precipitation Centrifugation Centrifuge at 14,000 rpm for 10 min at 4°C Precipitation->Centrifugation Transfer Transfer Supernatant to Autosampler Vial Centrifugation->Transfer End Ready for LC-MS/MS Analysis Transfer->End

Caption: Sample preparation workflow.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

Parameter Condition
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient A linear gradient can be optimized. A typical starting point is 2% B, increasing to 95% B over 5 minutes.
MS System Sciex API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions N-acetylcysteine: 164 -> 122This compound: 167 -> 123[1][2]
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 20 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
Collision Gas (CAD) Medium

Method Validation Data

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation results from published methods.

Linearity and Range
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
N-acetylcysteine10 - 5000> 0.99[1][2]
Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ10< 15< 1585 - 115
Low30< 10< 1090 - 110
Medium500< 10< 1090 - 110
High4000< 10< 1090 - 110
Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low30> 8590 - 110
High4000> 8590 - 110

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of total N-acetylcysteine in human plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and robust, making it suitable for a wide range of research and clinical applications. Adherence to the detailed experimental protocols and validation procedures will ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for Bioanalysis of N-Acetylcysteine Utilizing Acetylcysteine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-acetylcysteine (NAC) in biological matrices, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols incorporate Acetylcysteine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.

Introduction

N-acetylcysteine (NAC) is a mucolytic agent and an antidote for acetaminophen overdose. Accurate quantification of NAC in biological fluids is crucial for pharmacokinetic and bioequivalence studies. Due to its polar nature and potential for oxidation, robust sample preparation is paramount for reliable bioanalysis. This compound serves as an ideal internal standard as it shares near-identical physicochemical properties with NAC, co-elutes chromatographically, and corrects for variability during sample preparation and ionization.[1] This document outlines two common and effective sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Quantitative Data Summary

The selection of a sample preparation technique significantly impacts recovery, matrix effects, and the overall sensitivity of the bioanalytical method. Below is a comparative summary of quantitative data for the analysis of N-acetylcysteine using different sample preparation methods with this compound as the internal standard.

ParameterProtein Precipitation (Trichloroacetic Acid)Liquid-Liquid Extraction (Ethyl Acetate)Reference(s)
Analyte N-AcetylcysteineN-Acetylcysteine
Internal Standard This compoundNot explicitly stated, but common practice[1][2]
Biological Matrix Human PlasmaHuman Plasma[1][2]
Linearity Range 10 - 5000 ng/mL50 - 1000 ng/mL[1][2]
Lower Limit of Quantification (LLOQ) 10 ng/mL50 ng/mL[1][2]
Extraction Recovery Significantly enhanced by TCANot explicitly stated[1]
Precision (RSD%) Not explicitly stated8.7% to 13.4%[2]
Accuracy (Relative Error %) Not explicitly stated-5.9% to 8.5%[2]

Experimental Workflows and Signaling Pathways

General Bioanalytical Workflow

The overall process for the bioanalysis of N-acetylcysteine from sample collection to data acquisition is depicted below.

General Bioanalytical Workflow for N-Acetylcysteine cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection Addition of this compound (IS) Addition of this compound (IS) Sample Collection->Addition of this compound (IS) Extraction Extraction Addition of this compound (IS)->Extraction Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Caption: General workflow for NAC bioanalysis.

Protein Precipitation (PPT) Workflow

This workflow illustrates the key steps involved in the protein precipitation method for sample cleanup.

Protein Precipitation Workflow Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Add Precipitating Agent (e.g., TCA) Add Precipitating Agent (e.g., TCA) Add this compound (IS)->Add Precipitating Agent (e.g., TCA) Vortex Vortex Add Precipitating Agent (e.g., TCA)->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Inject into LC-MS/MS Inject into LC-MS/MS Collect Supernatant->Inject into LC-MS/MS

Caption: Protein Precipitation workflow for NAC analysis.

Liquid-Liquid Extraction (LLE) Workflow

This diagram outlines the procedural steps for the liquid-liquid extraction of N-acetylcysteine.

Liquid-Liquid Extraction Workflow Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Add Extraction Solvent (e.g., Ethyl Acetate) Add Extraction Solvent (e.g., Ethyl Acetate) Add this compound (IS)->Add Extraction Solvent (e.g., Ethyl Acetate) Vortex/Mix Vortex/Mix Add Extraction Solvent (e.g., Ethyl Acetate)->Vortex/Mix Centrifuge Centrifuge Vortex/Mix->Centrifuge Separate Organic Layer Separate Organic Layer Centrifuge->Separate Organic Layer Evaporate Solvent Evaporate Solvent Separate Organic Layer->Evaporate Solvent Reconstitute in Mobile Phase Reconstitute in Mobile Phase Evaporate Solvent->Reconstitute in Mobile Phase Inject into LC-MS/MS Inject into LC-MS/MS Reconstitute in Mobile Phase->Inject into LC-MS/MS

Caption: Liquid-Liquid Extraction workflow for NAC.

Experimental Protocols

Protocol 1: Protein Precipitation using Trichloroacetic Acid (TCA)

This protocol is adapted from a method developed for the determination of total N-acetylcysteine in human plasma.[1]

1. Materials and Reagents

  • N-Acetylcysteine (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (Screened for low endogenous NAC)

  • Trichloroacetic Acid (TCA) solution (10% w/v in water)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

2. Preparation of Standard and Quality Control (QC) Samples

  • Prepare stock solutions of NAC and this compound in methanol.

  • Prepare working standard solutions of NAC by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v).

  • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations in the range of 10-5000 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation Procedure

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of this compound internal standard solution (concentration to be optimized, e.g., 500 ng/mL).

  • Add 100 µL of 10% TCA solution to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

4. LC-MS/MS Parameters

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.3 mL/min

  • Gradient: (To be optimized, e.g., start with 5% B, ramp to 95% B)

  • MS System: API 4000 triple quadrupole mass spectrometer or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • N-Acetylcysteine: m/z 164 → 122[1]

    • This compound: m/z 167 → 123[1]

Protocol 2: Liquid-Liquid Extraction (LLE) using Ethyl Acetate

This protocol is based on a method for the determination of total N-acetylcysteine in human plasma, which involves a reduction step to measure both free and bound NAC.[2]

1. Materials and Reagents

  • N-Acetylcysteine (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma

  • Dithiothreitol (DTT)

  • Ethyl Acetate (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2. Preparation of Standard and Quality Control (QC) Samples

  • Prepare stock and working solutions of NAC and this compound as described in Protocol 1.

  • Prepare calibration standards by spiking blank human plasma to achieve final concentrations in the range of 50-1000 ng/mL.[2]

  • Prepare QC samples at appropriate concentrations.

3. Sample Preparation Procedure

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of this compound internal standard solution.

  • To measure total NAC, add a solution of DTT to reduce oxidized forms of NAC. Incubate as required (e.g., 30 minutes at 37°C).

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 g for 5 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex to dissolve and transfer to an autosampler vial.

  • Inject into the LC-MS/MS system.

4. LC-MS/MS Parameters

  • LC and MS conditions can be similar to those described in Protocol 1, with optimization as needed for the specific instrumentation. The MRM transitions for NAC and this compound remain the same.

Conclusion

The choice between protein precipitation and liquid-liquid extraction will depend on the specific requirements of the bioanalytical study. Protein precipitation with TCA is a rapid and simple method that provides good recovery for N-acetylcysteine.[1] Liquid-liquid extraction, while more labor-intensive, can yield cleaner extracts, potentially reducing matrix effects and improving assay robustness. For both methods, the use of this compound as an internal standard is critical for achieving accurate and precise quantification of N-acetylcysteine in biological samples. It is recommended to perform a thorough method validation for the chosen technique to ensure it meets the required regulatory standards.

References

Application Notes and Protocols for the Analysis of Acetylcysteine-d3 in Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylcysteine (NAC) is a widely used mucolytic agent and an antidote for acetaminophen overdose. The analysis of NAC and its metabolites in biological matrices such as urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as Acetylcysteine-d3 (d3-NAC), is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing. This document provides a detailed protocol for the analysis of this compound in human urine samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A robust method for extracting acetylcysteine and its deuterated analog from urine involves solid-phase extraction.[1]

Materials:

  • Human urine samples

  • This compound (Internal Standard)

  • Strong Anion-Exchange (SAX) SPE cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid

  • Ammonium hydroxide

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.

  • Transfer 1 mL of the clear supernatant to a clean tube.

  • Spike the urine sample with the this compound internal standard solution to a final concentration of 100 ng/mL.

  • SPE Cartridge Conditioning: Condition the SAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol.

  • Elution: Elute the analyte and internal standard with 2 mL of a solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Preparation: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following conditions are a starting point and may require optimization based on the specific instrumentation used.

Table 1: LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B for 0.5 min, ramp to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1.5 min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table 2
Collision Gas Argon
Source Temperature 150°C
Desolvation Temperature 400°C

Data Presentation

Mass Spectrometric Detection

The detection and quantification of Acetylcysteine and its deuterated internal standard are achieved using Multiple Reaction Monitoring (MRM). The mass transitions are a critical parameter for the selectivity and sensitivity of the method.

Table 2: MRM Transitions for Acetylcysteine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Acetylcysteine164.0122.0ESI+[2][3]
This compound167.0123.0ESI+[2][3]
Method Validation Parameters

The following table summarizes typical validation parameters for a similar UPLC-MS method for acetylcysteine analysis, which can be expected for this protocol.[4][5]

Table 3: Typical Method Validation Parameters

ParameterExpected Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15% (except at LLOQ, ±20%)
Precision (%RSD) < 15% (except at LLOQ, < 20%)
Recovery 85 - 115%

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the analytical protocol for this compound in urine samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample spike Spike with This compound urine_sample->spike spe Solid-Phase Extraction (SAX) spike->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition and Processing lcms->data

Caption: Experimental workflow for urine sample analysis.

Logical Relationship of Analytical Components

This diagram shows the relationship between the key components of the analytical method.

logical_relationship cluster_extraction Extraction cluster_separation Separation & Detection Analyte Acetylcysteine SPE Solid-Phase Extraction Analyte->SPE IS This compound (Internal Standard) IS->SPE Matrix Urine Matrix Matrix->SPE LC Liquid Chromatography SPE->LC Extracted Sample MSMS Tandem Mass Spectrometry LC->MSMS Separated Analytes a_quant a_quant MSMS->a_quant Quantification of Analyte is_norm is_norm MSMS->is_norm Normalization with Internal Standard final_result final_result a_quant->final_result is_norm->final_result Accurate Quantification

Caption: Relationship of analytical method components.

References

Gas chromatography-mass spectrometry (GC-MS) applications of Acetylcysteine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Acetylcysteine-d3 in gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of N-acetylcysteine (NAC) in biological matrices. This document includes detailed experimental protocols, data presentation, and visual diagrams to facilitate the implementation of this analytical method in a laboratory setting.

Introduction

N-acetylcysteine (NAC) is a mucolytic agent and an antidote for acetaminophen poisoning. Its quantitative determination in biological fluids is crucial for pharmacokinetic and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) offers a sensitive and specific method for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification, as it effectively compensates for variations in sample preparation and instrument response. Due to its polar nature, NAC requires derivatization to increase its volatility for GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical validation parameters for a GC-MS method for the quantification of N-acetylcysteine using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical Value
Linearity Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%

Experimental Protocols

This section details the methodology for the quantitative analysis of N-acetylcysteine in human plasma using GC-MS with this compound as an internal standard.

Materials and Reagents
  • N-acetylcysteine (NAC) reference standard

  • This compound (internal standard)

  • Human plasma (blank)

  • Ethyl acetate (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Pentafluoropropionic anhydride (PFPA)

  • Trichloroacetic acid (TCA)

  • Deionized water

  • Nitrogen gas (high purity)

Equipment
  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials with inserts

  • Pipettes and tips

Sample Preparation
  • Spiking: To 500 µL of blank human plasma in a centrifuge tube, add the appropriate volume of NAC standard solution and a fixed amount of this compound internal standard solution. For patient samples, use 500 µL of the collected plasma.

  • Protein Precipitation: Add 100 µL of 10% (w/v) trichloroacetic acid to the plasma sample. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Extraction: Carefully transfer the supernatant to a clean tube. Add 2 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

A two-step derivatization process is employed to make NAC and its deuterated internal standard volatile for GC-MS analysis[1].

  • Esterification: To the dried extract, add 100 µL of 2-propanol. Vortex briefly and heat at 60°C for 30 minutes. Evaporate the solvent to dryness under nitrogen.

  • Acylation: Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Vortex and heat at 60°C for 30 minutes.

  • Final Preparation: Evaporate the solution to dryness under nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumental Analysis

The following are typical GC-MS parameters. Optimization may be required for different instruments.

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Initial 100°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Detection Mode Selected Ion Monitoring (SIM)
Ions to Monitor (m/z) To be determined based on the mass spectra of the derivatized NAC and this compound

Note on Monitored Ions: The specific ions to be monitored in SIM mode will depend on the fragmentation pattern of the pentafluoropropionyl derivative of N-acetylcysteine. It is recommended to first run a full scan analysis of the derivatized standards to identify the most abundant and specific fragment ions for both the analyte and the internal standard. For a related compound, N-acetyl-S-allylcysteine, derivatization with pentafluorobenzyl bromide was used, and the resulting derivative was analyzed. While the specific ions for the PFPA derivative of NAC are not detailed in the provided search results, a similar approach of identifying characteristic ions would be taken.

Diagrams

Experimental Workflow

experimental_workflow sample Plasma Sample (500 µL) + this compound (IS) precipitation Protein Precipitation (100 µL 10% TCA) sample->precipitation centrifuge1 Centrifugation (10,000 x g, 10 min) precipitation->centrifuge1 extraction Liquid-Liquid Extraction (2 mL Ethyl Acetate) centrifuge1->extraction Supernatant centrifuge2 Centrifugation (3,000 x g, 5 min) extraction->centrifuge2 evaporation1 Evaporation to Dryness (Nitrogen Stream) centrifuge2->evaporation1 Organic Layer derivatization1 Step 1: Esterification (2-Propanol, 60°C, 30 min) evaporation1->derivatization1 evaporation2 Evaporation to Dryness derivatization1->evaporation2 derivatization2 Step 2: Acylation (PFPA, 60°C, 30 min) evaporation2->derivatization2 evaporation3 Evaporation to Dryness derivatization2->evaporation3 reconstitution Reconstitution (100 µL Ethyl Acetate) evaporation3->reconstitution gcms GC-MS Analysis reconstitution->gcms

Caption: Experimental workflow for the GC-MS analysis of N-acetylcysteine.

Metabolic Pathway of N-Acetylcysteine

metabolic_pathway nac N-Acetylcysteine (NAC) cysteine Cysteine nac->cysteine Deacetylation glutathione Glutathione (GSH) (Antioxidant) cysteine->glutathione Synthesis protein Incorporation into Proteins cysteine->protein taurine Taurine cysteine->taurine pyruvate Pyruvate cysteine->pyruvate sulfate Sulfate (Excreted) taurine->sulfate pyruvate->sulfate

Caption: Simplified metabolic pathway of N-acetylcysteine.

References

Application Notes and Protocols for Acetylcysteine-d3 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Acetylcysteine-d3 in cell culture experiments. Due to the limited availability of in vitro studies specifically investigating the biological effects of this compound, the information, protocols, and quantitative data presented herein are primarily based on research conducted with its non-deuterated counterpart, N-acetylcysteine (NAC). This compound is most commonly utilized as an internal standard for mass spectrometry-based quantification of NAC. However, its biological activity is expected to be identical to that of NAC.

Introduction and Applications

N-acetylcysteine (NAC) is a versatile and widely used compound in cell culture research, primarily known for its potent antioxidant properties. As a precursor to L-cysteine and, subsequently, glutathione (GSH), NAC plays a critical role in maintaining cellular redox homeostasis. Its applications in in vitro studies are extensive and include:

  • Antioxidant and ROS Scavenging: NAC is frequently used to mitigate oxidative stress induced by various stimuli, including chemical agents, radiation, and hypoxia. It directly scavenges reactive oxygen species (ROS) and replenishes intracellular GSH pools.

  • Modulation of Cell Death Pathways: NAC has been shown to inhibit apoptosis (programmed cell death) by preventing the activation of caspase cascades and preserving mitochondrial integrity.[1] It is also a recognized inhibitor of ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.

  • Anti-inflammatory Effects: NAC can suppress inflammatory responses by inhibiting the activation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, thereby reducing the expression of pro-inflammatory cytokines.[2][3]

  • Supplement in Cell Culture Media: NAC is often included as a component in various cell and organoid culture media to support cell growth and viability by reducing oxidative stress.

Mechanism of Action

The biological effects of NAC are multifaceted, stemming from its ability to influence several key cellular processes:

  • Glutathione Synthesis: NAC is readily deacetylated within the cell to yield L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH). GSH is a major intracellular antioxidant that detoxifies ROS and other harmful electrophiles.

  • Direct ROS Scavenging: The thiol group (-SH) in NAC can directly neutralize various reactive oxygen species, providing immediate protection against oxidative damage.

  • Modulation of Signaling Pathways: NAC influences redox-sensitive signaling cascades. It can inhibit the activation of pro-inflammatory pathways like NF-κB and modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and stress responses.

Signaling Pathway Diagrams

glutathione_synthesis cluster_0 Cell Membrane NAC This compound (NAC-d3) Cysteine L-Cysteine-d3 NAC->Cysteine Deacetylation GGC γ-Glutamylcysteine-d3 Cysteine->GGC γ-Glutamylcysteine Synthetase (GCS) Glutamate L-Glutamate Glutamate->GGC GSH Glutathione-d3 (GSH-d3) GGC->GSH Glutathione Synthetase (GS) Glycine Glycine Glycine->GSH

Caption: Glutathione Synthesis Pathway from this compound.

ros_apoptosis Oxidative_Stress Oxidative Stress (e.g., H2O2, Toxins) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Mitochondria Mitochondria ROS->Mitochondria Damage NAC This compound NAC->ROS Scavenges GSH Glutathione (GSH) NAC->GSH Increases NAC->Mitochondria Protects GSH->ROS Neutralizes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: NAC-d3 in ROS Scavenging and Apoptosis Inhibition.

nfkb_pathway TNFa TNF-α TNFR TNF Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release of NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB IκBα NFkB_IkB:s->IkB:n Inactive Complex Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription NAC This compound NAC->IKK Inhibits experimental_workflow start Start: Seed Cells treatment Treat with Oxidative Stress Agent +/- this compound start->treatment incubation Incubate for Defined Period treatment->incubation endpoint Endpoint Analysis incubation->endpoint viability Cell Viability (MTT Assay) endpoint->viability ros ROS Measurement (DCFDA Assay) endpoint->ros apoptosis Apoptosis Assay (Annexin V/PI) endpoint->apoptosis end End: Data Analysis viability->end ros->end apoptosis->end

References

Application Notes and Protocols: Standard Operating Procedure for Acetylcysteine-d3 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylcysteine-d3 (N-Acetyl-L-cysteine-d3) is the deuterated analog of Acetylcysteine, a mucolytic agent and antioxidant. In analytical chemistry, particularly in pharmacokinetic and metabolic studies, this compound serves as an ideal internal standard for the quantification of Acetylcysteine in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its utility stems from its similar chemical and physical properties to the unlabeled analyte, while its mass difference allows for distinct detection.

This document provides a detailed standard operating procedure (SOP) for the preparation of this compound stock solutions to ensure accuracy, consistency, and reliability in experimental workflows.

Physicochemical Properties and Solubility

A summary of the relevant physicochemical properties of N-acetyl-L-cysteine (NAC), the non-deuterated form, is provided below. These properties are expected to be very similar for this compound.

PropertyValueReference
Molecular FormulaC5H6D3NO3SN/A
AppearanceWhite or with a light yellow cast, crystalline solid[2][3]
Solubility in Water50 mg/mL[4]
Solubility in PBS (pH 7.2)Approx. 30 mg/mL[2]
Solubility in Ethanol, DMSO, DimethylformamideApprox. 50 mg/mL[2]
Insoluble inChloroform, Ether[3]
Storage (Solid)-20°C (≥4 years stability)[2]
Storage (Aqueous Solution)Up to 1 month at -20°C[4]

Experimental Protocol: this compound Stock Solution Preparation

This protocol outlines the steps for preparing a 1 mg/mL primary stock solution of this compound, which can then be used to prepare working solutions.

3.1. Materials and Reagents

Material/ReagentSupplier/GradeNotes
This compoundCommercially availablePurity ≥98%
Methanol (MeOH)HPLC or LC-MS grade---
Deionized WaterType I or equivalentResistivity >18 MΩ·cm
Analytical BalanceCalibratedReadability of at least 0.01 mg
Volumetric FlasksClass AVarious sizes (e.g., 1 mL, 5 mL, 10 mL)
MicropipettesCalibratedP20, P200, P1000
Pipette TipsSterile, low-retention---
Cryo-storage VialsSterileFor aliquoting and storage

3.2. Preparation of 1 mg/mL Primary Stock Solution

  • Equilibration: Allow the container of this compound solid to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 1 mg of this compound solid using an analytical balance. Record the exact weight.

  • Dissolution: Transfer the weighed solid to a 1 mL Class A volumetric flask.

  • Solubilization: Add approximately 0.5 mL of methanol to the volumetric flask. Gently swirl the flask to dissolve the solid completely.

  • Dilution to Volume: Once the solid is fully dissolved, add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Labeling: Clearly label the flask with the compound name ("this compound Stock"), concentration (1 mg/mL, adjusted for exact weight), preparation date, and your initials.

3.3. Preparation of Working Solutions (Example: 10 µg/mL)

  • Pipetting: Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.

  • Dilution: Dilute to the mark with a 50:50 mixture of methanol and deionized water (or the initial mobile phase of your LC-MS method).

  • Homogenization: Cap and invert the flask multiple times to ensure thorough mixing.

  • Labeling: Label the flask appropriately.

Storage and Stability

Proper storage is critical to maintain the integrity of the stock solutions.

Solution TypeStorage ConditionStability
Solid this compound-20°C, desiccated≥ 4 years[2]
Primary Stock Solution (in organic solvent)-20°C in tightly sealed vialsUp to 1 month[4]
Aqueous Working Solutions2-8°CUse within 24 hours

Note: It is not recommended to store aqueous solutions for more than one day unless they are frozen.[2] For long-term use, it is advisable to prepare fresh working solutions from the frozen primary stock.

Quality Control

To ensure the accuracy of the prepared stock solutions, the following quality control checks are recommended:

QC CheckMethodAcceptance Criteria
Concentration VerificationUV-Vis Spectrophotometry or LC-MSResponse should be consistent with expected values.
Purity AssessmentLC-MS or HPLC-UVNo significant degradation peaks should be observed.
Record KeepingLaboratory NotebookAll preparation details, including weights and volumes, should be meticulously documented.

Workflow Diagram

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

Acetylcysteine_d3_Stock_Preparation cluster_prep Primary Stock Solution Preparation cluster_working Working Solution Preparation (Example) start Start: Equilibrate this compound to Room Temperature weigh Weigh ~1 mg of this compound start->weigh transfer Transfer to 1 mL Volumetric Flask weigh->transfer dissolve Add ~0.5 mL Methanol and Dissolve transfer->dissolve dilute Dilute to Volume with Methanol dissolve->dilute mix Cap and Invert to Mix dilute->mix store_stock Store at -20°C mix->store_stock pipette Pipette 100 µL of Primary Stock store_stock->pipette Use for Working Solution transfer_working Transfer to 10 mL Volumetric Flask pipette->transfer_working dilute_working Dilute to Volume with 50:50 MeOH:H2O transfer_working->dilute_working mix_working Cap and Invert to Mix dilute_working->mix_working use Use for Analysis mix_working->use

Caption: Workflow for preparing this compound stock and working solutions.

References

Application of Acetylcysteine-d3 in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

Acetylcysteine-d3 (d3-N-acetylcysteine) is the deuterated analog of N-acetylcysteine (NAC), a compound with a long history of clinical use as a mucolytic agent and an antidote for acetaminophen poisoning.[1][2] In the realm of preclinical drug development, this compound serves as an invaluable tool, primarily as an internal standard (IS) for the quantitative bioanalysis of NAC using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte of interest during sample preparation and analysis, thereby correcting for variability and ensuring the accuracy and precision of the results.[5][6][7]

These application notes provide a comprehensive overview of the use of this compound in preclinical research, with a focus on its application in pharmacokinetic (PK) and pharmacodynamic (PD) studies. Detailed experimental protocols for the quantification of N-acetylcysteine in biological matrices are also provided.

Application in Pharmacokinetic Studies

Accurate determination of drug concentration in biological fluids over time is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. In preclinical PK studies of N-acetylcysteine, this compound is the preferred internal standard for LC-MS/MS-based quantification.

A validated LC-MS/MS method using this compound as an internal standard has been successfully applied to a pharmacokinetic and bioequivalence study of N-acetylcysteine in healthy volunteers following oral administration.[3][4] While preclinical animal pharmacokinetic data for NAC using a d3-labeled internal standard is not extensively detailed in the provided results, the methodology is directly transferable to animal studies. The pharmacokinetic parameters of N-acetylcysteine in humans have been well-characterized and are summarized in the table below.[8][9][10]

Table 1: Summary of Human Pharmacokinetic Parameters for N-Acetylcysteine

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 1 - 2 hours[8][11]
Terminal Half-life (t½) ~6.25 hours (oral administration)[8][11]
Volume of Distribution (Vd) 0.33 - 0.47 L/kg[8]
Oral Bioavailability 6 - 10%[9]
Protein Binding ~50% (at 4 hours post-dose)[8]
Renal Clearance 0.190 - 0.211 L/h/kg[8]

Application in Preclinical Models

While direct applications of this compound in preclinical animal models are primarily for bioanalytical purposes, the study of its non-deuterated counterpart, N-acetylcysteine, is extensive. NAC has been investigated in various animal models for its therapeutic potential, including in Duchenne muscular dystrophy, substance use disorders, allergic asthma, and thrombotic thrombocytopenic purpura.[12][13][14][15] In these studies, accurate quantification of NAC concentrations in plasma and tissues is critical to correlate drug exposure with pharmacological effects. The use of this compound as an internal standard in these analyses would ensure the reliability of such correlations.

For instance, in a study investigating the effects of NAC in a mouse model of Duchenne muscular dystrophy, researchers assessed its impact on muscle function, inflammation, and oxidative stress.[12] A robust bioanalytical method using this compound would be essential to determine the NAC concentrations in muscle tissue and plasma, allowing for a precise evaluation of the dose-response relationship.

Experimental Protocols

Protocol 1: Quantification of N-Acetylcysteine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a validated method for the determination of total N-acetylcysteine in human plasma.[3][4]

1. Materials and Reagents:

  • N-acetylcysteine (NAC) reference standard

  • This compound (d3-NAC) internal standard

  • Human plasma (screened for endogenous NAC)

  • Trichloroacetic acid (TCA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA)

  • Ultrapure water

2. Stock and Working Solutions Preparation:

  • Prepare stock solutions of NAC and d3-NAC in methanol.

  • Prepare working standard solutions of NAC by serial dilution of the stock solution with a mixture of methanol and water.

  • Prepare a working solution of the internal standard (d3-NAC) in methanol.

3. Sample Preparation:

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add the d3-NAC internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add trichloroacetic acid to precipitate plasma proteins. The use of TCA has been shown to significantly enhance extraction recovery.[3][4]

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

Table 2: LC-MS/MS Method Parameters

ParameterConditionReference
LC System Agilent 1200 or equivalentGeneric
MS System API 4000 triple quadrupole mass spectrometer or equivalentGeneric
Column C18 column (e.g., 4.6 mm x 50 mm, 5 µm)Generic
Mobile Phase A 0.1% Formic acid in waterGeneric
Mobile Phase B 0.1% Formic acid in acetonitrileGeneric
Flow Rate 0.8 mL/minGeneric
Injection Volume 10 µLGeneric
Ionization Mode Positive Electrospray Ionization (ESI+)[3][4]
MRM Transitions
N-acetylcysteine164 → 122[3][4]
This compound167 → 123[3][4]
Linear Range 10 - 5000 ng/mL[3][4]

5. Data Analysis:

  • Quantify the concentration of NAC in plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample is_addition Add this compound (IS) plasma->is_addition precipitation Protein Precipitation (TCA) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Analyte/IS Ratio) lcms->data

Caption: Bioanalytical workflow for NAC quantification using this compound.

Signaling Pathway

N-acetylcysteine exerts its primary antioxidant effect by replenishing intracellular glutathione (GSH) stores. GSH is a critical antioxidant that protects cells from damage by reactive oxygen species (ROS).

signaling_pathway nac N-Acetylcysteine (NAC) cysteine L-Cysteine nac->cysteine Deacetylation gsh Glutathione (GSH) (Antioxidant) cysteine->gsh Synthesis ros Reactive Oxygen Species (ROS) gsh->ros Neutralizes ox_stress Oxidative Stress ros->ox_stress cell_damage Cellular Damage ox_stress->cell_damage

Caption: NAC's role in replenishing glutathione and reducing oxidative stress.

Conclusion

This compound is an essential tool in the preclinical development and evaluation of N-acetylcysteine and its derivatives. Its use as an internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable pharmacokinetic and tissue distribution data, which are crucial for understanding the therapeutic potential and safety profile of new chemical entities. The protocols and information provided herein serve as a valuable resource for researchers and scientists in the field of drug development.

References

Troubleshooting & Optimization

Addressing poor peak shape of Acetylcysteine-d3 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting poor peak shape of Acetylcysteine-d3 in chromatographic analyses. This resource provides detailed guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving poor peak shape for this compound, covering the most common problems such as peak tailing and peak fronting.

Issue: Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is a common problem when analyzing polar compounds like this compound. It can compromise resolution and lead to inaccurate quantification.[1][2]

Q1: What are the primary causes of peak tailing for this compound?

A1: Peak tailing for this compound is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. The most common causes include:

  • Silanol Interactions: Residual silanol groups on silica-based columns can interact with the polar functional groups of this compound, causing peak tailing.[2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, this compound can exist in multiple ionization states, leading to peak broadening and tailing.[4][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[1][4]

  • Metal Contamination: Acetylcysteine is a known metal chelator.[6][7][8] Trace metals in the sample, mobile phase, or HPLC system can interact with the analyte, causing tailing.

  • Column Degradation: A void at the column inlet or a contaminated or old column can lead to poor peak shape for all analytes.[1][2]

Q2: How can I troubleshoot and resolve peak tailing for this compound?

A2: A systematic approach is crucial for identifying and resolving the cause of peak tailing. The following workflow and table summarize the key troubleshooting steps.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Start: Tailing Peak Observed cluster_1 Step 1: Check for Overload cluster_2 Step 2: Optimize Mobile Phase pH cluster_3 Step 3: Address Silanol Interactions start Tailing Peak for This compound overload Reduce Sample Concentration/ Injection Volume by 50% start->overload overload_check Peak Shape Improves? overload->overload_check overload_yes Issue: Column Overload Solution: Reduce sample load overload_check->overload_yes Yes overload_no Proceed to Next Step overload_check->overload_no No ph_adjust Adjust Mobile Phase pH (e.g., to 2.5-3.0 with formic acid) overload_no->ph_adjust ph_check Peak Shape Improves? ph_adjust->ph_check ph_yes Issue: Suboptimal pH Solution: Use buffered mobile phase at optimal pH ph_check->ph_yes Yes ph_no Proceed to Next Step ph_check->ph_no No column_change Use an End-Capped Column or a Column with a different stationary phase (e.g., HILIC) ph_no->column_change column_check Peak Shape Improves? column_change->column_check column_yes Issue: Silanol Interactions Solution: Use appropriate column column_check->column_yes Yes column_no Consider Metal Contamination or Column Degradation column_check->column_no No

Caption: A logical workflow for troubleshooting peak tailing of this compound.

Troubleshooting Step Experimental Protocol Expected Outcome
1. Check for Column Overload Reduce the injection volume or sample concentration by 50%.If the peak shape improves and becomes more symmetrical, the issue is column overload.[1][4]
2. Optimize Mobile Phase pH Prepare mobile phases with varying pH values (e.g., 2.5, 3.0, 3.5) using a suitable buffer like formic acid or ammonium formate. Analyze the sample with each mobile phase.A significant improvement in peak symmetry at a specific pH indicates that suboptimal pH was the cause. For acidic compounds like Acetylcysteine, a lower pH is generally better.[3][4]
3. Use an End-Capped Column Replace the current column with a high-purity, end-capped C18 column or a column with a different chemistry (e.g., HILIC).If peak tailing is significantly reduced, the cause was likely interactions with residual silanols on the previous column.[2]
4. Check for Metal Contamination Add a small amount of a chelating agent like EDTA to the mobile phase.If the peak shape improves, metal contamination in the system is a likely contributor.
Issue: Peak Fronting

Peak fronting, where the front part of the peak is broader than the back, is less common than tailing but can also affect analytical accuracy.[9]

Q3: What are the common causes of peak fronting for this compound?

A3: Peak fronting is often associated with issues related to the sample solvent, column integrity, or high concentrations of the analyte. The most frequent causes include:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak.[10][11]

  • Column Overload (Mass Effect): Injecting a highly concentrated sample can lead to peak fronting.[11][12]

  • Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can cause peak distortion, including fronting.[1] This often manifests as a sudden change in peak shape.[1]

Q4: How can I troubleshoot and resolve peak fronting for this compound?

A4: The following logical diagram and table provide a step-by-step guide to troubleshooting peak fronting.

Troubleshooting Logic for Peak Fronting

G cluster_0 Start: Fronting Peak Observed cluster_1 Step 1: Evaluate Sample Solvent cluster_2 Step 2: Check for Mass Overload cluster_3 Step 3: Inspect Column Integrity start Fronting Peak for This compound solvent_change Dissolve Sample in Initial Mobile Phase start->solvent_change solvent_check Peak Shape Improves? solvent_change->solvent_check solvent_yes Issue: Solvent Mismatch Solution: Use mobile phase as sample solvent solvent_check->solvent_yes Yes solvent_no Proceed to Next Step solvent_check->solvent_no No concentration_change Dilute Sample by a Factor of 10 solvent_no->concentration_change concentration_check Peak Shape Improves? concentration_change->concentration_check concentration_yes Issue: Mass Overload Solution: Inject lower concentration concentration_check->concentration_yes Yes concentration_no Proceed to Next Step concentration_check->concentration_no No column_inspect Replace with a New Column concentration_no->column_inspect column_check Peak Shape Improves? column_inspect->column_check column_yes Issue: Column Degradation Solution: Replace column column_check->column_yes Yes column_no Contact Technical Support column_check->column_no No

References

Technical Support Center: Stability and Analysis of Acetylcysteine-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Acetylcysteine-d3 in various biological matrices. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological samples?

A1: The primary stability concern for this compound, similar to its non-deuterated counterpart N-acetylcysteine (NAC), is oxidation. The thiol (-SH) group is susceptible to oxidation, leading to the formation of the dimer, N,N'-diacetylcystine-d6. This process can be accelerated by factors such as elevated temperature, exposure to light, and the presence of metal ions. Additionally, as a deuterated standard, isotopic exchange (the replacement of deuterium with hydrogen) can be a concern under certain conditions.[1][2]

Q2: What are the recommended storage conditions for plasma, serum, and urine samples containing this compound?

Q3: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?

A3: It is recommended to minimize freeze-thaw cycles. Each cycle can potentially contribute to the degradation of analytes. Studies on various biomarkers in urine and plasma have shown that even a few freeze-thaw cycles can lead to a small but significant decrease in concentration.[7][8][9] For optimal results, it is best to aliquot samples into single-use volumes before freezing. If repeated analysis from the same sample is necessary, the stability of this compound through a specific number of freeze-thaw cycles should be validated under your experimental conditions.

Q4: Can the deuterium label on this compound exchange with hydrogen from the sample matrix or solvent?

A4: Isotopic exchange is a potential issue for all deuterated standards. The likelihood of exchange depends on the position of the deuterium labels and the sample processing conditions.[10][1][2] Labels on heteroatoms (like oxygen or nitrogen) are more prone to exchange than those on carbon atoms. For this compound, the deuterium atoms are on the acetyl methyl group, which is generally a stable position. However, exposure to strongly acidic or basic conditions, or high temperatures, can increase the risk of exchange.[2] It is crucial to use high-purity this compound and to monitor for any signs of isotopic exchange during method development.

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery of this compound

Possible Causes:

  • Oxidation: The thiol group of this compound may have oxidized to its disulfide dimer.

  • Adsorption: The analyte may be adsorbing to container surfaces.

  • Improper Sample Handling: Prolonged exposure to room temperature or light can lead to degradation.

Solutions:

  • Use Antioxidants/Chelating Agents: Consider adding a chelating agent like EDTA to your collection tubes and buffers to sequester metal ions that can catalyze oxidation.[11]

  • Work at Low Temperatures: Perform sample processing steps on ice or at 4°C to minimize degradation.

  • Use Stabilizing/Derivatizing Agents: For the analysis of total this compound, a reducing agent like dithiothreitol (DTT) can be used to convert the oxidized dimer back to the monomeric form before analysis.[12] To stabilize the free thiol and prevent oxidation during sample preparation, derivatization with a reagent like N-ethylmaleimide can be employed.[13]

  • Optimize pH: Maintain a slightly acidic pH (if compatible with your overall analytical method) to improve the stability of the thiol group.

Issue 2: Interference from Endogenous N-acetylcysteine

Possible Cause:

  • When using this compound as an internal standard for the quantification of endogenous N-acetylcysteine, the presence of the analyte in the blank matrix can be a challenge.

Solutions:

  • Screen Blank Matrix: Screen several lots of blank biological matrix and select the one with the lowest endogenous levels of N-acetylcysteine.[14]

  • Use a Surrogate Matrix: If a blank matrix with sufficiently low endogenous levels cannot be found, consider using a surrogate matrix (e.g., charcoal-stripped plasma or a protein solution).

Issue 3: Chromatographic Issues - Peak Tailing or Poor Separation

Possible Causes:

  • Interaction with Metal Surfaces: Thiols can interact with metal components of the HPLC system, leading to peak tailing.

  • Suboptimal Mobile Phase: The pH or composition of the mobile phase may not be ideal for the separation of this compound and its potential degradants.

Solutions:

  • System Passivation: Passivate the HPLC system with an acidic solution to minimize metal-analyte interactions.

  • Mobile Phase Optimization: Adjust the pH of the mobile phase; a lower pH can help to keep the thiol group protonated and reduce unwanted interactions. Experiment with different organic modifiers and buffer concentrations.

  • Use of an Appropriate Column: A column designed for the analysis of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, may provide better peak shape and retention.[3]

Stability Data Summary

The following tables summarize the stability of N-acetylcysteine (NAC) , the non-deuterated form of this compound. This data serves as a valuable proxy for estimating the stability of the deuterated compound.

Table 1: Stability of N-acetylcysteine in Repackaged Oral Syringes [5][6]

Storage ConditionDurationRemaining Concentration (%)
Room Temperature3 Months99%
Room Temperature6 Months95%
Refrigerated (2-8°C)6 Months>98%

Table 2: Stability of N-acetylcysteine in Injectable Solutions

Concentration & DiluentStorage ConditionDurationStabilityReference
60 mg/mL in 0.9% NaCl, 0.45% NaCl, or 5% Dextrose in PVC bags25°C72 hours≥98.7% of initial concentration[12][15]
25 mg/mL in 5% Dextrose in water (D5W)Ambient Temperature24 hoursStable[14]
25 mg/mL in 5% Dextrose in water (D5W)5 ± 3°C4 daysStable[14]

Table 3: Long-Term Stability of N-acetylcysteine in Biological Matrices [3][4]

MatrixStorage TemperatureDurationStability
Plasma≤ -18°C or ≤ -70°C65 daysStable
Urine≤ -18°C or ≤ -70°C71 daysStable

Experimental Protocols

Protocol 1: Quantification of Total this compound in Human Plasma by LC-MS/MS

This protocol is adapted from a method for the quantification of total N-acetylcysteine using this compound as an internal standard.[14][16]

1. Sample Preparation: a. To 100 µL of human plasma, add 50 µL of an internal standard working solution (non-deuterated N-acetylcysteine in a suitable solvent). b. Add 50 µL of a reducing agent solution (e.g., 50 mM Dithiothreitol - DTT) to reduce any disulfide bonds. Vortex and incubate. c. Precipitate proteins by adding 300 µL of acetonitrile. d. Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: A suitable reversed-phase C18 column or a HILIC column.
  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions:
  • This compound: Monitor the appropriate precursor and product ions (e.g., m/z 167 → 123).[14][16]
  • N-acetylcysteine (Internal Standard): m/z 164 → 122.[14][16]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Plasma Sample s2 Add Internal Standard (N-acetylcysteine) s1->s2 s3 Add Reducing Agent (DTT) s2->s3 s4 Protein Precipitation (Acetonitrile) s3->s4 s5 Centrifugation s4->s5 s6 Evaporation s5->s6 s7 Reconstitution s6->s7 a1 LC Separation s7->a1 Inject a2 Mass Spectrometry (ESI+, MRM) a1->a2 a3 Data Acquisition a2->a3 a4 Quantification a3->a4 Process Data

Caption: Experimental workflow for the quantification of this compound in plasma.

troubleshooting_workflow cluster_oxidation Check for Oxidation cluster_exchange Check for Isotopic Exchange cluster_handling Review Sample Handling start Inconsistent or Low This compound Signal q1 Was a reducing agent (e.g., DTT) used for total analyte measurement? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are samples exposed to extreme pH or high temperatures? a1_yes->q2 s1 Incorporate a reduction step in the sample preparation. a1_no->s1 end Signal Stabilized s1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Optimize sample handling to maintain neutral pH and low temperature. a2_yes->s2 q3 Were samples protected from light and stored properly? a2_no->q3 s2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end s3 Implement proper storage and handling procedures (aliquot, store at -80°C, minimize light exposure). a3_no->s3 s3->end

Caption: Troubleshooting workflow for inconsistent this compound signal.

References

Impact of Acetylcysteine-d3 isotopic purity on quantification accuracy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using Acetylcysteine-d3 as an internal standard in quantitative mass spectrometry assays. It provides troubleshooting advice and detailed protocols to address common issues related to isotopic purity and its impact on analytical accuracy.

Frequently Asked Questions (FAQs)

Q1: What is isotopic purity and why is it critical for my this compound internal standard?

A1: Isotopic purity refers to the percentage of the internal standard that is fully labeled with the stable isotope (in this case, deuterium). High isotopic purity is crucial because any unlabeled (d0) Acetylcysteine present as an impurity in your this compound standard will contribute to the signal of the analyte you are trying to measure.[1] This can lead to a positive bias and an overestimation of your analyte's concentration, particularly at the lower limit of quantitation (LLOQ).[1][2]

Q2: What are the recommended purity levels for a reliable this compound internal standard?

A2: For dependable results in regulated bioanalysis, it is generally recommended that deuterated internal standards have a chemical purity of >99% and an isotopic enrichment of ≥98%.[3] High chemical purity ensures no other compounds interfere with the analysis, while high isotopic purity minimizes the contribution to the analyte signal.[3]

Q3: Where can I find the isotopic purity information for my batch of this compound?

A3: This information should be provided on the Certificate of Analysis (CoA) that comes with your internal standard.[2] Always review the CoA for the stated isotopic and chemical purity before using a new batch in your experiments.

Q4: What is the "isotope effect" and how can it affect my results with this compound?

A4: The "isotope effect" refers to the slight difference in retention time that can occur between a deuterated internal standard and the unlabeled analyte due to the mass difference.[2] If this compound does not perfectly co-elute with Acetylcysteine, the two compounds might be affected differently by matrix components in the sample, which can lead to inadequate correction for ion suppression or enhancement and compromise accuracy.[2][4]

Q5: Can the deuterium atoms on this compound exchange with hydrogen atoms from my solvent?

A5: Yes, this is known as H/D back-exchange. Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, especially if they are located on chemically labile positions of the molecule (e.g., -OH, -NH, -COOH groups).[2][5] This process can be accelerated by highly acidic or basic conditions and effectively changes the concentration of your deuterated standard over time, leading to inconsistent results.[2][5]

Troubleshooting Guides

Issue 1: I'm observing a positive bias (inaccurate overestimation) in my results, especially for my low concentration samples.

  • Potential Cause: The most likely cause is the presence of unlabeled Acetylcysteine (d0) in your this compound internal standard.[1][2] This unlabeled impurity contributes to the analyte's signal, artificially inflating the measured concentration. The effect is most pronounced at the LLOQ, where the analyte signal is lowest.

  • Troubleshooting Steps:

    • Assess Purity Directly: Prepare and inject a high-concentration solution of your this compound internal standard without any analyte present. Monitor the mass transition for the unlabeled Acetylcysteine. A significant signal indicates a purity issue.[2]

    • Review the Certificate of Analysis (CoA): Confirm that the stated isotopic purity of the standard meets the requirements for your assay (typically ≥98%).[3]

    • Contact the Supplier: If you detect a significant amount of unlabeled analyte, contact your supplier to inquire about a higher purity batch.[2]

    • Perform a Correction: In some cases, it is possible to mathematically correct for the contribution of the impurity, but this requires careful validation.[6][7]

Issue 2: The retention times for Acetylcysteine and this compound are slightly different, and my results are inconsistent.

  • Potential Cause: A chromatographic separation between the analyte and the internal standard is occurring due to the deuterium isotope effect.[2][8] This prevents the internal standard from accurately compensating for variations during analysis, such as matrix effects.[2]

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard from a single injection to visually confirm the extent of the separation.[2]

    • Optimize Chromatography: Adjust your LC method to improve co-elution. This may involve modifying the mobile phase composition, changing the gradient profile, or trying a different column chemistry.[2][5]

    • Consider Alternative Standards: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, as these are less susceptible to chromatographic shifts.[2][4]

Issue 3: The signal from my this compound internal standard is decreasing or drifting over the course of an analytical run.

  • Potential Cause: This could be due to H/D back-exchange, where deuterium atoms on the internal standard are being replaced by hydrogen from the sample matrix or mobile phase.[2][5] This is more likely if the deuterium labels are on exchangeable sites.

  • Troubleshooting Steps:

    • Evaluate Solvent Stability: Incubate a solution of the this compound in your typical sample diluent and mobile phase for a time equivalent to a full analytical run. Re-inject the solution to see if the signal of the unlabeled analyte increases, which would confirm back-exchange.[2]

    • Check Labeling Position: Whenever possible, use standards where deuterium atoms are placed on stable, non-exchangeable positions (e.g., on carbon atoms not adjacent to heteroatoms).[5] Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups if they will be exposed to protic solvents for extended periods.[5]

    • Control pH: Avoid highly acidic or basic conditions in your sample preparation and mobile phases, as these can catalyze the H/D exchange.[5]

    • Use Aprotic Solvents: For stock solutions, use aprotic solvents (e.g., acetonitrile) and minimize the time the standard spends in aqueous solutions before analysis.[5]

Data Presentation

Table 1: Illustrative Impact of this compound Isotopic Purity on the Quantification of a Low Concentration Analyte

Nominal Analyte Concentration: 10 ng/mL

Isotopic Purity of this compoundContribution from d0 Impurity (ng/mL)Measured Analyte Concentration (ng/mL)Accuracy (%)
99.9%0.110.1101.0%
99.5%0.510.5105.0%
99.0%1.011.0110.0%
98.0%2.012.0120.0%
95.0%5.015.0150.0%

Table 2: General Acceptance Criteria for Internal Standards in Bioanalysis

ParameterAcceptance CriteriaRegulatory Implication
Isotopic Purity ≥98% enrichment recommended.[3]Ensures minimal contribution to the analyte signal, crucial for accuracy.[4][9]
Chemical Purity >99% recommended.[3]Prevents interference from other chemical impurities.
Analyte Signal in Blank Response should be ≤ 20% of the LLOQ response.Demonstrates that the method is selective and free from significant interference.[10]
IS Signal in Blank Response should be ≤ 5% of the average IS response in standards and samples.[9]Ensures no significant interference at the mass transition of the internal standard.[9]
Co-elution Retention time of IS should be as close as possible to the analyte.Necessary for accurate correction of matrix effects and other analytical variability.[4]
Stability Must be stable under all storage and processing conditions.[9]Ensures the concentration of the internal standard remains constant throughout the experiment.[9]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity and Contribution of Unlabeled Analyte

Objective: To determine the isotopic purity of the this compound standard and quantify the contribution of the unlabeled (d0) analyte to the analyte signal.[3]

Methodology:

  • Prepare a High-Concentration IS Solution: Prepare a solution of the this compound internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration significantly higher than the working concentration used in your assay (e.g., 10-100 µg/mL).[3]

  • Prepare a "Zero Sample": Prepare a blank matrix sample (e.g., plasma from an untreated subject) and spike it with the this compound internal standard at its final working concentration. Do not add any of the (unlabeled) analyte calibration standard.

  • Acquire Mass Spectra:

    • Full Scan: Infuse the high-concentration solution directly into the mass spectrometer or analyze via LC-MS using a full scan acquisition mode to observe the complete isotopic distribution.

    • MRM Analysis: Inject the "zero sample" and acquire data using the MRM transition for the unlabeled Acetylcysteine analyte.

  • Data Analysis:

    • Full Scan Data: Identify the peak corresponding to the unlabeled analyte (M+0) and the peaks for the deuterated species (e.g., M+3). Calculate the isotopic purity by dividing the peak intensity of the desired deuterated species (M+3) by the sum of the intensities of all related isotopic peaks (M+0, M+1, M+2, M+3, etc.).[3]

    • MRM Data: Measure the peak area of the analyte in the "zero sample". This area represents the contribution from the internal standard. This response should be less than 20% of the response at the Lower Limit of Quantitation (LLOQ).[10]

Protocol 2: Evaluation of H/D Back-Exchange

Objective: To assess the stability of the deuterium labels on the this compound internal standard in the solvents used during the analytical procedure.

Methodology:

  • Prepare Solutions:

    • Solution A (Control): Prepare a solution of the this compound internal standard in a stable, aprotic solvent (e.g., acetonitrile) at the working concentration. Analyze immediately.

    • Solution B (Test): Prepare a solution of the this compound internal standard at the same working concentration in the actual sample diluent or mobile phase that will be used in the assay.

  • Incubate: Keep Solution B at the same temperature and for the same duration as a typical sample would experience during the entire analytical run (e.g., 24 hours at 4°C in an autosampler).

  • Analyze Samples: After the incubation period, analyze both Solution A and Solution B using your LC-MS/MS method. Monitor the MRM transitions for both the this compound and the unlabeled Acetylcysteine.

  • Data Analysis: Compare the peak area of the unlabeled Acetylcysteine in Solution B to that in Solution A. A significant increase in the unlabeled analyte signal in Solution B indicates that H/D back-exchange is occurring.

Mandatory Visualizations

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_decision Evaluation cluster_result Result prep_solution Prepare High-Concentration This compound Solution acq_fullscan Acquire Full Scan MS of High-Conc. Solution prep_solution->acq_fullscan prep_zero Prepare 'Zero Sample' (Blank Matrix + IS) acq_mrm Acquire MRM Data of 'Zero Sample' prep_zero->acq_mrm calc_purity Calculate Isotopic Purity from Full Scan Data acq_fullscan->calc_purity calc_contrib Quantify Analyte Signal in 'Zero Sample' acq_mrm->calc_contrib decision Contribution < 20% of LLOQ Response? calc_contrib->decision pass PASS: Standard is suitable for use decision->pass Yes fail FAIL: Standard may cause inaccurate quantification decision->fail No

Caption: Workflow for assessing this compound isotopic purity.

G start Inaccurate Quantification (e.g., Positive Bias at LLOQ) check_purity Check IS Purity: Inject High-Conc. IS Alone. See Signal at Analyte MRM? start->check_purity purity_yes Yes: Impurity Confirmed check_purity->purity_yes Yes purity_no No: Purity Appears OK check_purity->purity_no No solution_purity Solution: - Review CoA - Contact Supplier for  Higher Purity Batch purity_yes->solution_purity check_coelution Check Chromatography: Overlay Analyte and IS Chromatograms. Do they co-elute? purity_no->check_coelution coelute_no No: Poor Co-elution check_coelution->coelute_no No coelute_yes Yes: Good Co-elution check_coelution->coelute_yes Yes solution_coelution Solution: - Optimize LC Method  (Gradient, Column) - Consider 13C-IS coelute_no->solution_coelution check_stability Check IS Stability: Perform H/D Back-Exchange Experiment. Signal Drifting? coelute_yes->check_stability stability_yes Yes: Instability Detected check_stability->stability_yes Yes ok Further Investigation Needed (e.g., Matrix Effects) check_stability->ok No solution_stability Solution: - Check Label Position - Control pH - Use Aprotic Solvents stability_yes->solution_stability

Caption: Troubleshooting logic for inaccurate quantification results.

References

How to correct for endogenous N-acetylcysteine when using Acetylcysteine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Acetylcysteine-d3 (NAC-d3) as an internal standard for the quantification of N-acetylcysteine (NAC) in biological matrices. The presence of endogenous NAC presents a significant analytical challenge, and this guide offers detailed methodologies to correct for its interference.

Frequently Asked Questions (FAQs)

Q1: Why is correcting for endogenous N-acetylcysteine necessary when using an isotopic internal standard like this compound?

A1: While an isotopic internal standard like this compound (NAC-d3) is ideal for correcting for matrix effects and variations in sample processing, it cannot differentiate between the endogenous NAC already present in the biological sample and the NAC from an administered dose. The mass spectrometer detects both the analyte (endogenous + dosed NAC) and the internal standard (NAC-d3). Failure to account for the endogenous levels will lead to an overestimation of the true concentration of the administered NAC, resulting in inaccurate pharmacokinetic and pharmacodynamic data.

Q2: What are the primary methods to correct for endogenous NAC?

A2: There are four main strategies to address the issue of endogenous analytes in bioanalysis:

  • Standard Addition Method (SAM): This involves adding known amounts of an NAC standard to aliquots of the study sample. By extrapolating a calibration curve back to a zero response, the initial endogenous concentration can be determined.

  • Surrogate Matrix Approach: This method uses a matrix that is free of endogenous NAC (e.g., charcoal-stripped plasma, artificial plasma, or buffer) to prepare calibration standards.

  • Surrogate Analyte Approach: In this less common approach for NAC, a different but structurally similar analyte would be used to create the calibration curve in the actual biological matrix. Given the availability of NAC-d3, this method is not typically preferred for NAC analysis.

  • Background Subtraction: This involves measuring the endogenous NAC concentration in pre-dose or control samples from the same subject or a representative pool of subjects and subtracting this baseline value from all post-dose measurements.

Q3: Which correction method is most suitable for my study?

A3: The choice of method depends on several factors including the required accuracy and precision, the availability of analyte-free matrix, and the throughput needs of the study. The following diagram provides a decision-making framework.

G cluster_methods Correction Methods start Start: Need to quantify NAC in a biological matrix q1 Is analyte-free matrix available or can it be prepared? start->q1 q2 Is the relationship between response and concentration linear? q1->q2 No surrogate_matrix Surrogate Matrix Approach q1->surrogate_matrix Yes q3 Are pre-dose or control samples available? q2->q3 No standard_addition Standard Addition Method q2->standard_addition Yes background_subtraction Background Subtraction q3->background_subtraction Yes consider_alternatives Consider alternative strategies or method development q3->consider_alternatives No

Caption: Decision tree for selecting an endogenous NAC correction method.

Troubleshooting Guides

Issue: High variability in quality control (QC) samples.
  • Possible Cause 1: Inconsistent sample handling.

    • Solution: N-acetylcysteine is prone to oxidation. Ensure that all samples (standards, QCs, and study samples) are handled consistently and rapidly. Keep samples on ice and consider the use of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) during sample preparation to measure total NAC (reduced and oxidized forms).[1][2]

  • Possible Cause 2: Improper preparation of surrogate matrix.

    • Solution: If using a surrogate matrix, ensure that the stripping process (e.g., with activated charcoal) is effective and does not leave residues that could interfere with the assay. Validate each new batch of surrogate matrix.

  • Possible Cause 3: Matrix effects.

    • Solution: Even with an isotopic internal standard, significant matrix effects can introduce variability. Evaluate matrix effects by comparing the response of NAC in post-extraction spiked surrogate matrix versus a neat solution. If matrix effects are significant, further optimization of the sample clean-up procedure (e.g., switching from protein precipitation to solid-phase extraction) may be necessary.

Issue: Poor accuracy in spiked samples.
  • Possible Cause 1: Incorrect determination of endogenous concentration.

    • Solution: If using the standard addition or background subtraction method, an inaccurate measurement of the endogenous level will lead to biased results. For standard addition, ensure that the spiking concentrations are appropriate to generate a linear curve with a well-defined x-intercept. For background subtraction, it is crucial to obtain a reliable baseline measurement from multiple pre-dose time points if possible.[3]

  • Possible Cause 2: Non-parallelism between calibration curve and sample matrix.

    • Solution: When using a surrogate matrix, it is essential to demonstrate that the calibration curve in the surrogate matrix is parallel to that in the authentic matrix. This can be assessed by spiking known concentrations of NAC into both matrices and comparing the slopes of the resulting response curves.

Experimental Protocols

General Sample Preparation for Total N-Acetylcysteine

This protocol is a general guideline for the preparation of plasma samples for the analysis of total NAC.

  • Thaw Samples: Thaw plasma samples on ice.

  • Reduction of Disulfides: To a 100 µL aliquot of plasma, add a solution of a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1-10 mM.[4] Vortex and incubate at room temperature for 15-30 minutes to reduce oxidized forms of NAC.

  • Addition of Internal Standard: Add the this compound (NAC-d3) internal standard solution to each sample.

  • Protein Precipitation: Add a precipitating agent, such as acetonitrile or trichloroacetic acid, typically in a 3:1 or 4:1 ratio to the plasma volume.[3][5] Vortex vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Method 1: Standard Addition Method (SAM)
  • Sample Aliquoting: Aliquot the study sample into at least four separate tubes.

  • Spiking: Add increasing known concentrations of NAC standard solution to each aliquot, leaving one aliquot unspiked. The spiking concentrations should bracket the expected endogenous concentration.

  • Sample Preparation: Process all aliquots (including the unspiked one) as described in the "General Sample Preparation" protocol.

  • LC-MS/MS Analysis: Analyze all prepared samples.

  • Data Analysis: Plot the instrument response (peak area ratio of NAC to NAC-d3) on the y-axis against the added NAC concentration on the x-axis. Perform a linear regression and extrapolate the line to the x-intercept. The absolute value of the x-intercept represents the endogenous concentration of NAC in the original sample.

Method 2: Surrogate Matrix Approach
  • Surrogate Matrix Preparation: Prepare an NAC-free matrix. A common method is to treat control human plasma with activated charcoal. Alternatively, a buffer solution containing bovine serum albumin (BSA) can be used. The suitability of the surrogate matrix must be validated.

  • Calibration Standards and QCs: Prepare calibration standards and quality control samples by spiking known concentrations of NAC into the surrogate matrix.

  • Sample Preparation: Process the calibration standards, QCs, and study samples according to the "General Sample Preparation" protocol.

  • LC-MS/MS Analysis: Analyze all prepared samples.

  • Quantification: Determine the concentration of NAC in the study samples using the calibration curve generated from the standards prepared in the surrogate matrix.

Method 3: Background Subtraction
  • Baseline Measurement: For each subject, collect pre-dose samples (e.g., at three different time points before dosing) or use a pool of control plasma from untreated subjects.

  • Sample Preparation: Prepare and analyze these baseline samples as described in the "General Sample Preparation" protocol to determine the average endogenous NAC concentration.

  • Post-Dose Sample Analysis: Prepare and analyze the post-dose study samples.

  • Correction: Subtract the average baseline endogenous concentration from the measured concentration of each post-dose sample to obtain the corrected concentration.

Data Presentation

The following tables summarize typical validation parameters for LC-MS/MS analysis of NAC in human plasma. Note that the performance of each method is highly dependent on the specific laboratory conditions and instrumentation.

Table 1: Typical LC-MS/MS Parameters for NAC and NAC-d3 Analysis

ParameterN-acetylcysteine (NAC)This compound (NAC-d3)
Precursor Ion (m/z) 164167
Product Ion (m/z) 122123
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)

Note: These are common mass transitions; optimal transitions should be determined empirically on the specific mass spectrometer used.[3][5]

Table 2: Comparison of Correction Method Performance (Illustrative Data)

MethodTypical Linearity Range (ng/mL)Accuracy (%)Precision (%RSD)
Standard Addition Dependent on endogenous level90-110< 15
Surrogate Matrix 10 - 500085-115< 15
Background Subtraction 10 - 500090-110< 15

This table is a summary of expected performance based on literature. Actual performance must be validated for each specific assay.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of NAC in plasma using a correction method for endogenous levels.

G cluster_prep Sample Preparation cluster_analysis Analysis & Correction sample_collection Plasma Sample Collection reduction Reduction with DTT/TCEP sample_collection->reduction add_is Add NAC-d3 Internal Standard reduction->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis correction Apply Correction Method (SAM, Surrogate Matrix, or Background Subtraction) lcms_analysis->correction quantification Final Quantification correction->quantification

Caption: General workflow for NAC quantification with endogenous correction.

References

Preventing in-source fragmentation of Acetylcysteine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analysis of Acetylcysteine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the in-source fragmentation of this compound during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

In-source fragmentation (ISF) is a phenomenon where the analyte of interest, in this case, this compound, breaks apart into smaller fragment ions within the ion source of the mass spectrometer, before reaching the mass analyzer.[1] This is a concern because it can lead to a decrease in the signal intensity of the intended precursor ion (the intact molecule), potentially affecting the sensitivity and accuracy of quantification. Furthermore, the fragments generated can sometimes be mistaken for other compounds, leading to incorrect identification.[1]

Q2: What are the common fragment ions observed for this compound?

For quantitative analysis using tandem mass spectrometry (LC-MS/MS), specific precursor-to-product ion transitions are monitored. For this compound, the commonly used transition is the precursor ion with a mass-to-charge ratio (m/z) of 167 fragmenting to a product ion with an m/z of 123.[2][3] The non-deuterated form, N-acetylcysteine, typically shows a transition from m/z 164 to 122.[2][3]

Q3: What factors in the experimental setup can contribute to the in-source fragmentation of this compound?

Several instrumental parameters can influence the degree of in-source fragmentation. The most significant factors include:

  • Cone Voltage (or Fragmentor/Declustering Potential): This voltage helps to desolvate and focus the ions. However, if set too high, it can impart excess energy to the ions, causing them to fragment.[1][4]

  • Source Temperature: Elevated temperatures in the ion source can provide thermal energy that contributes to the breakdown of thermally labile molecules like this compound.

  • Nozzle Voltage: On some instruments, this voltage can also influence the energy imparted to the ions and contribute to fragmentation.[5]

Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound

This guide provides a systematic approach to troubleshoot and minimize the in-source fragmentation of this compound during your LC-MS/MS experiments.

Issue: Low intensity of the precursor ion (m/z 167) and high intensity of fragment ions.

This is a classic indicator of in-source fragmentation. The following steps will guide you through optimizing your instrument parameters to mitigate this issue.

Step 1: Optimize the Cone Voltage (Fragmentor/Declustering Potential)

The cone voltage is a critical parameter to control. A systematic approach to optimization is recommended.

  • Experimental Protocol:

    • Prepare a standard solution of this compound.

    • Infuse the solution directly into the mass spectrometer or perform multiple injections of the same sample.

    • Begin with a low cone voltage setting (e.g., 10 V).

    • Gradually increase the cone voltage in small increments (e.g., 5-10 V) while monitoring the intensities of the precursor ion (m/z 167) and the key fragment ion (m/z 123).

    • Plot the intensities of both ions against the cone voltage to determine the optimal setting that maximizes the precursor ion intensity while minimizing the fragment ion intensity.

  • Data Presentation:

    Cone Voltage (V)Precursor Ion (m/z 167) Intensity (Arbitrary Units)Fragment Ion (m/z 123) Intensity (Arbitrary Units)Percent Fragmentation (%)
    1095,0005,0005.0
    20120,00010,0007.7
    30150,00025,00014.3
    40130,00060,00031.6
    5090,000110,00055.0
    6050,000150,00075.0

    Note: The data in this table is illustrative and intended to demonstrate the expected trend. Actual values will vary depending on the instrument and specific experimental conditions.

  • Visualization:

    G cluster_workflow Cone Voltage Optimization Workflow Start Start with Low Cone Voltage Increase_Voltage Incrementally Increase Cone Voltage Start->Increase_Voltage Monitor_Ions Monitor Precursor and Fragment Ion Intensities Increase_Voltage->Monitor_Ions Plot_Data Plot Intensity vs. Cone Voltage Monitor_Ions->Plot_Data Determine_Optimal Determine Optimal Voltage (Max Precursor, Min Fragment) Plot_Data->Determine_Optimal End End Optimization Determine_Optimal->End

    Cone Voltage Optimization Workflow

Step 2: Optimize the Ion Source Temperature

The temperature of the ion source can affect the stability of this compound.

  • Experimental Protocol:

    • Using the optimal cone voltage determined in Step 1, set the source temperature to a low value (e.g., 100 °C).

    • Infuse or inject the this compound standard.

    • Gradually increase the source temperature in increments (e.g., 25 °C) and monitor the intensity of the precursor ion.

    • Identify the temperature that provides a stable and robust signal for the precursor ion without causing significant degradation. Be aware that higher temperatures can aid in desolvation and improve signal for some compounds, so a balance must be found.

  • Data Presentation:

    Source Temperature (°C)Precursor Ion (m/z 167) Intensity (Arbitrary Units)
    100135,000
    125145,000
    150150,000
    175140,000
    200120,000

    Note: This data is illustrative. The optimal temperature can be compound and instrument dependent.

  • Visualization:

    G cluster_relationship Source Temperature and Analyte Stability node_temp Ion Source Temperature node_energy Thermal Energy node_temp->node_energy Increases node_stability This compound Stability node_energy->node_stability Decreases node_fragmentation In-Source Fragmentation node_stability->node_fragmentation Leads to node_signal Precursor Ion Signal node_fragmentation->node_signal Reduces

    Relationship between Source Temperature and Fragmentation

Detailed Experimental Protocol: LC-MS/MS Analysis of Acetylcysteine in Human Plasma

This protocol is adapted from a validated method for the determination of total N-acetylcysteine in human plasma.[6]

1. Sample Preparation

  • To 100 µL of human plasma, add an appropriate amount of this compound internal standard solution.

  • Add 50 µL of a reducing agent solution (e.g., dithiothreitol) to reduce any oxidized forms of N-acetylcysteine.

  • Vortex the mixture and incubate.

  • Perform a protein precipitation step by adding a suitable solvent (e.g., trichloroacetic acid or acetonitrile).[2]

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS System and Conditions

  • Liquid Chromatography System: A standard HPLC or UHPLC system.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • N-acetylcysteine: 164 -> 122

    • This compound: 167 -> 123[2][3]

  • Optimized MS Parameters (Example):

    • Cone Voltage: 20-30 V (to be optimized as described above)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 120-150 °C (to be optimized)

    • Desolvation Temperature: 350-450 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600-800 L/hr

3. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of N-acetylcysteine in the unknown samples from the calibration curve.

Signaling Pathway and Fragmentation Mechanism

The fragmentation of N-acetylcysteine in the mass spectrometer is a result of collision-induced dissociation (CID). The following diagram illustrates a plausible fragmentation pathway leading to the observed product ion.

G cluster_fragmentation Proposed Fragmentation Pathway of N-acetylcysteine Precursor [M+H]+ m/z 164 Fragment [M+H - C2H2O]+ m/z 122 Precursor->Fragment CID NeutralLoss Neutral Loss of Ketene (CH2=C=O) Precursor->NeutralLoss NeutralLoss->Fragment

References

Technical Support Center: Analysis of Acetylcysteine-d3 in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ion suppression during the analysis of Acetylcysteine-d3 in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a matrix effect frequently encountered in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. It occurs when co-eluting endogenous components from a complex sample (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This interference leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[1][2][3]

Q2: My this compound signal is low and inconsistent in plasma samples. What are the likely causes?

A2: Low and inconsistent signals for this compound in plasma are classic indicators of ion suppression. The primary culprits in plasma are often phospholipids, which are highly abundant and can co-elute with the analyte.[2][4] Other potential causes include high concentrations of salts, proteins, and other endogenous metabolites in the sample matrix. Inadequate sample preparation is a common reason for the presence of these interfering substances.

Q3: How can I confirm that ion suppression is affecting my this compound analysis?

A3: A post-column infusion experiment is a standard method to diagnose ion suppression.[1] This involves infusing a constant flow of an this compound standard solution into the LC eluent after the analytical column but before the MS ion source. A stable baseline signal should be observed. You then inject a blank matrix extract (prepared using your sample preparation method). Any significant drop in the baseline signal during the chromatographic run indicates the retention time windows where ion suppression is occurring due to co-eluting matrix components.[1]

Q4: What is the role of a deuterated internal standard like this compound?

A4: this compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of endogenous or unlabeled Acetylcysteine. The key advantage of a SIL-IS is that it has nearly identical chemical and physical properties to the analyte. Therefore, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[5]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and overcoming ion suppression for this compound analysis.

Problem 1: Poor sensitivity and low signal intensity for this compound.
  • Possible Cause: Significant ion suppression from matrix components.

  • Solutions:

    • Optimize Sample Preparation: This is the most critical step to remove interfering matrix components before LC-MS/MS analysis.

      • Protein Precipitation (PPT): A simple and fast method. The use of trichloroacetic acid has been shown to enhance extraction recovery for N-acetylcysteine.[5][6] However, PPT may not be sufficient to remove all phospholipids.

      • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT but may have lower recovery for a polar compound like Acetylcysteine.

      • Solid-Phase Extraction (SPE): Generally offers the most effective cleanup by selectively isolating the analyte from matrix interferences.

    • Chromatographic Separation:

      • Modify Gradient Elution: Adjust the mobile phase gradient to achieve better separation between this compound and the regions of ion suppression.

      • Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., a polar-embedded or HILIC column) to alter selectivity.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. This is a viable option if the initial analyte concentration is high enough to remain detectable after dilution.

Problem 2: High variability and poor reproducibility in QC samples.
  • Possible Cause: Inconsistent ion suppression across different sample lots or inconsistent sample preparation.

  • Solutions:

    • Standardize Sample Preparation: Ensure that the chosen sample preparation protocol is followed meticulously and consistently for all samples, standards, and quality controls.

    • Matrix-Matched Calibrants and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples. This helps to compensate for consistent matrix effects.

    • Use of a Stable Isotope-Labeled Internal Standard: As mentioned, this compound is the ideal internal standard for unlabeled Acetylcysteine. If you are analyzing this compound as the primary analyte, a different stable isotope-labeled version (e.g., ¹³C, ¹⁵N labeled) would be optimal if available.

Problem 3: Analyte peak co-elutes with a region of known ion suppression.
  • Possible Cause: Inadequate chromatographic resolution.

  • Solutions:

    • Adjust Chromatographic Conditions:

      • Modify the mobile phase composition and gradient slope to shift the retention time of this compound away from the interfering peaks.

      • Consider a lower flow rate, which can sometimes improve peak shape and resolution.

    • Consider Derivatization: Chemical derivatization of this compound can alter its chromatographic behavior and improve its retention on a reversed-phase column, potentially moving it away from early-eluting interferences. Derivatization with reagents like 2-chloro-1-methylpyridinium iodide (CMPI) has been used to stabilize and analyze N-acetylcysteine and its amide.[7] This can also enhance ionization efficiency.[8]

Experimental Protocols

Sample Preparation Method Comparison

The choice of sample preparation is critical. Below is a summary of common techniques with their relative effectiveness in removing matrix components.

Sample Preparation MethodProtein Removal EfficiencyPhospholipid Removal EfficiencyRelative Cleanliness of Extract
Protein Precipitation (PPT) GoodPoor to ModerateLow
Liquid-Liquid Extraction (LLE) GoodModerate to GoodModerate
Solid-Phase Extraction (SPE) ExcellentExcellentHigh

Detailed Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This is a general protocol that should be optimized for your specific application.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat the plasma sample (e.g., by diluting with an acidic solution). Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with an appropriate solvent (e.g., a higher percentage of organic solvent, possibly with a pH modifier).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Sample (Plasma/Urine) PPT Protein Precipitation Sample->PPT LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE LC_Separation LC Separation PPT->LC_Separation Lower Cleanliness LLE->LC_Separation Moderate Cleanliness SPE->LC_Separation Higher Cleanliness MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for this compound analysis comparing sample preparation techniques.

troubleshooting_logic Start Low/Inconsistent Signal for This compound Check_Suppression Perform Post-Column Infusion Experiment Start->Check_Suppression Optimize_Sample_Prep Optimize Sample Preparation (SPE Recommended) Check_Suppression->Optimize_Sample_Prep Suppression Confirmed Optimize_Chroma Optimize Chromatography (Gradient/Column) Optimize_Sample_Prep->Optimize_Chroma Consider_Derivatization Consider Derivatization Optimize_Chroma->Consider_Derivatization End Improved Signal and Reproducibility Consider_Derivatization->End

References

Best practices for storage and handling of Acetylcysteine-d3 to ensure stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the storage and handling of Acetylcysteine-d3 to ensure its stability and integrity in research applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for neat (powder) this compound?

For long-term stability, neat this compound should be stored at +4°C.[1][2] It is supplied as a neat solid and should be kept in a tightly sealed container to protect it from moisture and air.

Q2: How should I store solutions of this compound?

The stability of this compound in solution is dependent on several factors, including temperature, pH, and the presence of antioxidants. For short-term storage, refrigerating solutions at 2-8°C is recommended.[3][4] Studies on non-deuterated acetylcysteine have shown that solutions are more stable under refrigerated conditions compared to room temperature.[4] For instance, a 20% acetylcysteine solution was found to have less than 2% loss when stored under refrigeration for six months, compared to a 5% loss at room temperature.[4] The pH of the solution also plays a critical role, with acidic conditions generally favoring stability by reducing the rate of hydrolysis.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

When handling this compound, it is important to use appropriate personal protective equipment to avoid contact and inhalation. Recommended PPE includes:

  • Eye Protection: Safety glasses or goggles.[5][6][7]

  • Hand Protection: Chemical-resistant gloves.[5][6][7]

  • Respiratory Protection: A dust mask or respirator, especially when handling the powder form to avoid dust formation.[5][7]

  • Body Protection: A lab coat or other protective clothing.[1]

Q4: How should I handle spills of this compound?

In case of a spill, the area should be evacuated of unnecessary personnel.[1] For solid spills, avoid generating dust. The material should be carefully swept or shoveled into a suitable container for disposal.[7] For liquid spills, contain the spill with an inert absorbent material like sand or earth, and then place it in a chemical waste container.[1] The spill area should be flushed with soap and water after the material has been removed.[1]

Troubleshooting Guide

Q1: I am observing rapid degradation of my this compound in solution. What could be the cause?

Rapid degradation of this compound in solution is often due to oxidation. The primary degradation pathway for acetylcysteine is the oxidation of its sulfhydryl group, leading to the formation of the dimer N,N'-diacetyl-L-cystine.[8][9] This process can be accelerated by:

  • Presence of Oxygen: Solutions exposed to air are more prone to oxidation.

  • High pH: Alkaline conditions can increase the rate of hydrolysis and oxidation.

  • Presence of Metal Ions: Trace amounts of transition metals can catalyze the oxidation process.[10]

To mitigate this, consider the following:

  • Use Degassed Solvents: Preparing solutions with deoxygenated solvents can help minimize oxidation.

  • Control pH: Maintaining a low pH can reduce the rate of oxidation.[10]

  • Add Stabilizers: The addition of a chelating agent like EDTA can help by binding metal ions that catalyze oxidation. The use of reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can also help maintain this compound in its reduced form.[3][10]

Q2: My analytical results for this compound are inconsistent. What are some potential sources of variability?

Inconsistent analytical results can stem from several factors related to sample preparation and analysis:

  • Incomplete Reduction: When analyzing total this compound, it is crucial to reduce any oxidized forms (dimers) back to the monomer. Incomplete reduction will lead to an underestimation of the total concentration. Ensure your reduction step (e.g., with DTT) is complete.

  • Matrix Effects in LC-MS/MS: The sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement. The use of a stable isotope-labeled internal standard like this compound itself helps to correct for these matrix effects.

  • Instability during Sample Preparation: this compound can degrade during sample processing. It is important to work quickly and keep samples cool. The pH of the sample preparation solutions should also be controlled.

Q3: I am having trouble with the chromatographic separation of this compound from other components in my sample. What can I do?

For challenging separations, consider the following:

  • Column Choice: A C18 reversed-phase column is commonly used for Acetylcysteine analysis.[8][11][12]

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of this compound. An acidic mobile phase is often used to ensure the stability of the thiol group and to achieve good chromatographic performance.[13]

  • Ion-Pairing Agents: The use of an ion-pairing agent in the mobile phase can improve the retention and resolution of polar compounds like this compound on reversed-phase columns.

Quantitative Data Summary

The stability of acetylcysteine solutions is significantly influenced by storage temperature. The following table summarizes the stability of a 20% acetylcysteine solution repackaged in oral syringes.

Storage Condition3 Months Stability6 Months Stability
Room Temperature99% of original concentration95% of original concentration
Refrigerated (2-8°C)>98% of original concentration>98% of original concentration[4]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using LC-MS/MS

This protocol is adapted from a method for the determination of N-acetylcysteine in human plasma, using this compound as an internal standard.[14]

1. Sample Preparation: a. To 100 µL of plasma sample, add the internal standard (this compound) solution. b. Add a reducing agent (e.g., DTT) to convert any oxidized forms to the free thiol. c. Precipitate proteins by adding a suitable agent (e.g., trichloroacetic acid).[14] d. Vortex and centrifuge the sample. e. Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Mass Transition for N-acetylcysteine: 164 → 122[14]

    • Mass Transition for this compound: 167 → 123[14]

3. Quantification: a. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. b. Determine the concentration of Acetylcysteine in the samples from the calibration curve.

Protocol 2: Stability-Indicating RP-HPLC Method for Acetylcysteine

This protocol is based on a method for the determination of N-acetylcysteine and its primary degradation product, N,N'-diacetyl-L-cystine.[8]

1. Standard and Sample Solution Preparation: a. Standard Solution: Accurately weigh and dissolve Acetylcysteine and N,N'-diacetyl-L-cystine in the mobile phase to prepare a stock solution. Further dilute to obtain working standard solutions.[9] b. Sample Solution: Dissolve the sample containing this compound in the mobile phase to a known concentration.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% trifluoroacetic acid (TFA).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 20 µL.[8]

  • Column Temperature: 25°C.[8]

  • UV Detection: 212 nm.[8]

3. Analysis: a. Inject the standard and sample solutions into the HPLC system. b. Identify and quantify the peaks for this compound and its degradation product based on their retention times compared to the standards.

Visualizations

StabilityFactors cluster_storage Storage Conditions cluster_solution Solution Properties cluster_stabilizers Stabilizing Agents Temperature Temperature Degradation Degradation (Oxidation) Temperature->Degradation Increases rate Light Light Exposure Light->Degradation Can promote Container Container Material pH pH pH->Degradation High pH increases rate Oxygen Dissolved Oxygen Oxygen->Degradation Required for oxidation Metal_Ions Metal Ions Metal_Ions->Degradation Catalyzes Reducing_Agents Reducing Agents (e.g., DTT, TCEP) Acetylcysteine_d3 This compound (Stable) Reducing_Agents->Acetylcysteine_d3 Maintains reduced state Chelating_Agents Chelating Agents (e.g., EDTA) Chelating_Agents->Acetylcysteine_d3 Prevents catalysis Acetylcysteine_d3->Degradation Dimer N,N'-diacetyl-L-cystine-d6 (Dimer) Degradation->Dimer

Caption: Factors influencing the stability of this compound.

ExperimentalWorkflow start Start: Plasma Sample add_is Add Internal Standard (this compound) start->add_is reduce Reduce with DTT add_is->reduce precipitate Protein Precipitation reduce->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quantify Quantification lcms->quantify

Caption: LC-MS/MS experimental workflow for this compound analysis.

References

Technical Support Center: Improving Extraction Recovery of Acetylcysteine-d3 from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the extraction recovery of Acetylcysteine-d3 from various tissue samples. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist in optimizing your laboratory procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the extraction of this compound from tissues challenging?

A1: The extraction of this compound, a small, polar, and thiol-containing molecule, presents several challenges:

  • High Polarity: Its polar nature makes it highly soluble in aqueous environments, which can complicate its separation from the aqueous phase of tissue homogenates and its retention on traditional reversed-phase solid-phase extraction (SPE) cartridges.

  • Thiol Group Reactivity: The thiol (-SH) group is susceptible to oxidation, leading to the formation of disulfides (e.g., dimerization). This instability can result in an underestimation of the true concentration.

  • Matrix Effects: Complex tissue matrices contain numerous endogenous compounds that can interfere with the extraction and subsequent analysis, causing ion suppression or enhancement in mass spectrometry-based methods.

  • Tissue-Specific Composition: Different tissues have varying compositions (e.g., high lipid content in the brain and adipose tissue), requiring tailored extraction protocols.

Q2: What are the most common methods for extracting this compound from tissues?

A2: The most prevalent extraction techniques for small polar molecules like this compound from tissue samples are:

  • Protein Precipitation (PPT): This is a simple and widely used method where a cold organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid, perchloric acid) is added to the tissue homogenate to precipitate proteins. The supernatant containing the analyte is then collected.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte of interest from the sample matrix, which is then eluted with an appropriate solvent. For polar compounds, hydrophilic interaction liquid chromatography (HILIC) or mixed-mode sorbents are often employed.

Q3: How can I prevent the degradation of this compound during sample preparation?

A3: To minimize degradation, especially oxidation of the thiol group, consider the following precautions:

  • Work Quickly and at Low Temperatures: Perform all extraction steps on ice or at 4°C to reduce enzymatic activity and chemical degradation.

  • Use Antioxidants/Reducing Agents: The addition of antioxidants like ascorbic acid or reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the homogenization buffer can help maintain the reduced state of the thiol group.

  • Control pH: A low pH environment can help reduce the rate of oxidation.

  • Protect from Light: Indole compounds, which can be related metabolites, are light-sensitive. While not directly applicable to this compound, it is a good general practice to protect samples from light.

Troubleshooting Guides

Low Extraction Recovery
Potential Cause Troubleshooting Steps
Incomplete Tissue Homogenization Ensure the tissue is thoroughly disrupted. For tough tissues, consider using bead beating or cryogenic grinding. Incomplete homogenization can trap the analyte within the tissue matrix.
Suboptimal Extraction Solvent The polarity of the extraction solvent is critical. For a polar analyte like this compound, a polar solvent like methanol or acetonitrile is a good starting point for protein precipitation. For LLE, ensure the chosen organic solvent has some affinity for the analyte.
Analyte Degradation Implement stabilization strategies as outlined in FAQ Q3. The presence of the oxidized dimer can be monitored by mass spectrometry to assess the extent of degradation.
Inefficient Phase Separation (LLE) Increase centrifugation time and/or speed to ensure a clean separation of the aqueous and organic layers. The addition of salt to the aqueous phase can sometimes improve phase separation.
Analyte Loss During Solvent Evaporation If a solvent evaporation step is used, avoid excessive heat and harsh vacuum, which can lead to the loss of volatile compounds. Use a gentle stream of nitrogen at a controlled temperature.
Poor Retention or Elution in SPE For SPE, ensure the sorbent is appropriate for a polar analyte. Condition and equilibrate the cartridge properly. Optimize the wash and elution solvents to ensure interferences are removed without eluting the analyte, and that the analyte is fully recovered during elution.
High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent Homogenization Standardize the homogenization procedure across all samples, including time, speed, and equipment settings.
Variable Matrix Effects Matrix effects can vary between samples, leading to inconsistent results. The use of a stable isotope-labeled internal standard like this compound is crucial to correct for these variations.
Inconsistent Sample Handling Ensure all samples are treated identically throughout the extraction process. This includes consistent timing for each step and maintaining a constant temperature.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of internal standards or reagents.

Data Presentation: Extraction Recovery of N-Acetylcysteine

The following table summarizes reported recovery data for N-Acetylcysteine (the non-deuterated analogue of this compound) from various rat tissues using a protein precipitation method with cold perchloric acid followed by UPLC-MS analysis. As this compound is used as an internal standard, its recovery is expected to be very similar to the non-deuterated form.

TissueExtraction MethodRecovery (%)Reference
LiverProtein Precipitation98.51–99.72[1]
KidneyProtein Precipitation99.10–100.61[1]
HeartProtein Precipitation99.51–100.08[1]
LungsProtein Precipitation98.64–101.88[1]
SpleenProtein Precipitation99.88–101.20[1]

Experimental Protocols

Protocol 1: Protein Precipitation for the Extraction of this compound from Solid Tissues (Liver, Kidney, Heart, Lungs, Spleen)

This protocol is adapted from a validated method for N-Acetylcysteine extraction from rat tissues and is suitable for this compound.[1]

Materials:

  • Frozen tissue sample

  • Ice-cold 2% (v/v) perchloric acid

  • Internal Standard (IS) working solution (if this compound is not the analyte of interest)

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Refrigerated centrifuge

  • Vortex mixer

  • LC-MS grade water and solvents

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen tissue sample (e.g., 100 mg).

    • Add the appropriate volume of ice-cold homogenization buffer (e.g., 1 mL of LC-MS grade water).

    • Homogenize the tissue on ice until a uniform homogenate is obtained.

  • Internal Standard Spiking:

    • To a known volume of the tissue homogenate (e.g., 200 µL), add the internal standard. If this compound is the analyte, a different stable isotope-labeled compound should be used as the IS.

  • Protein Precipitation:

    • Add an equal volume of ice-cold 2% perchloric acid to the homogenate.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the clear supernatant, which contains this compound, without disturbing the protein pellet.

  • Neutralization (Optional but Recommended):

    • Neutralize the supernatant with a suitable base (e.g., sodium hydroxide) before injection into the LC-MS system to prevent damage to the column.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General Protocol for Extraction from Brain Tissue

Due to the high lipid content of brain tissue, a modified protein precipitation or a liquid-liquid extraction may be necessary. This is a general guide that should be optimized for this compound.

Materials:

  • Frozen brain tissue sample

  • Homogenization buffer (e.g., ice-cold methanol or acetonitrile containing an antioxidant)

  • Refrigerated centrifuge

  • Vortex mixer

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen brain tissue and homogenize in 3-5 volumes of ice-cold organic solvent (e.g., acetonitrile or methanol).

  • Protein Precipitation and Lipid Removal:

    • The organic solvent will simultaneously precipitate proteins and extract lipids.

  • Centrifugation:

    • Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection:

    • Collect the supernatant. For further lipid removal, a subsequent liquid-liquid extraction with a non-polar solvent like hexane can be performed on the supernatant.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the LC-MS mobile phase.

Protocol 3: General Protocol for Extraction from Adipose Tissue

Adipose tissue presents a significant challenge due to its extremely high lipid content. A robust lipid removal step is crucial.

Materials:

  • Frozen adipose tissue sample

  • Homogenization solvent (e.g., 2-propanol or a chloroform:methanol mixture)

  • Solvents for liquid-liquid extraction (e.g., chloroform, methanol, water)

  • Refrigerated centrifuge

Procedure:

  • Tissue Homogenization:

    • Homogenize the adipose tissue in a suitable organic solvent to disrupt the cells and solubilize the lipids.

  • Liquid-Liquid Extraction (Folch Method Adaptation):

    • Perform a liquid-liquid extraction using a chloroform:methanol:water mixture to partition the polar metabolites (including this compound) into the aqueous/methanol phase, while the lipids remain in the chloroform phase.

  • Phase Separation:

    • Centrifuge to achieve clear phase separation.

  • Aqueous Phase Collection:

    • Carefully collect the upper aqueous/methanol phase.

  • Further Processing:

    • The collected phase can be further cleaned up using SPE or directly evaporated and reconstituted for LC-MS analysis.

Signaling Pathways and Experimental Workflows

Glutathione Biosynthesis Pathway

N-Acetylcysteine (NAC) serves as a precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant. NAC is deacetylated to cysteine, which is the rate-limiting substrate for GSH synthesis.

Glutathione Biosynthesis Glutathione Biosynthesis Pathway NAC N-Acetylcysteine (NAC) Deacetylase Deacetylase NAC->Deacetylase Cysteine Cysteine GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL Glutamate Glutamate Glutamate->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine gamma_GC->GS GSH Glutathione (GSH) GCL->gamma_GC GS->GSH Deacetylase->Cysteine

Caption: N-Acetylcysteine is deacetylated to cysteine, a key substrate for glutathione synthesis.

Keap1-Nrf2 Antioxidant Response Pathway

N-Acetylcysteine can indirectly activate the Keap1-Nrf2 pathway by increasing intracellular cysteine and glutathione levels, which alters the cellular redox state and leads to the dissociation of Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus and activates the expression of antioxidant genes.

Keap1-Nrf2_Pathway Keap1-Nrf2 Antioxidant Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NAC N-Acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine GSH Glutathione (GSH) Cysteine->GSH ROS Oxidative Stress (ROS) GSH->ROS neutralizes Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 (ubiquitination) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: NAC enhances the Nrf2-mediated antioxidant response by modulating cellular redox status.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from tissue samples.

Experimental_Workflow General Workflow for this compound Analysis start Tissue Sample Collection (Snap-freeze in liquid N2) homogenization Homogenization (on ice, with antioxidant/reducing agent) start->homogenization extraction Extraction (Protein Precipitation, LLE, or SPE) homogenization->extraction cleanup Sample Cleanup / Phase Separation (Centrifugation) extraction->cleanup evap_recon Solvent Evaporation & Reconstitution (if necessary) cleanup->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis end Data Analysis & Quantification analysis->end

Caption: A typical workflow for tissue extraction and analysis of this compound.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of N-Acetylcysteine using Acetylcysteine-d3 versus a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-acetylcysteine (NAC) in biological matrices is crucial for pharmacokinetic and bioavailability studies. A key element in achieving reliable and reproducible results with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard (SIL-IS), Acetylcysteine-d3, against a structural analog internal standard for the bioanalysis of NAC.

This comparison is based on the principles of bioanalytical method validation and draws upon information from published LC-MS/MS methods for NAC. While full validation reports with detailed quantitative data for specific methods were not publicly accessible, this guide presents a comprehensive overview of the expected performance characteristics to aid researchers in selecting the most suitable internal standard for their needs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

A stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis. By incorporating stable isotopes like deuterium (²H), the molecular weight of the IS is increased, allowing it to be distinguished from the analyte by the mass spectrometer. Crucially, its physicochemical properties remain nearly identical to the analyte. This ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

Performance Comparison: this compound vs. Structural Analog Internal Standard

This section compares the validation performance of a bioanalytical method for NAC using this compound as the internal standard, as described by Lu et al. (2011), with a method employing a hypothetical structural analog internal standard, drawing on the data from Celma et al. (2000) where a non-SIL-IS was likely used. The tables below summarize the expected quantitative data for key validation parameters.

Note: The data presented here for the structural analog IS are representative of what would be expected and are intended for illustrative comparison, as the full validation data from the cited paper was not available.

Table 1: Comparison of Linearity and Sensitivity

ParameterMethod with this compound IS (Lu et al., 2011)Method with Structural Analog IS (Celma et al., 2000)
Linearity Range 10 - 5000 ng/mL[1]50 - 1000 ng/mL[2]
Correlation Coefficient (r²) >0.99 (Typical)>0.99 (Typical)
Lower Limit of Quantification (LLOQ) 10 ng/mL[1]50 ng/mL[2]

Table 2: Comparison of Accuracy and Precision

QC LevelMethod with this compound IS (Typical Performance)Method with Structural Analog IS (Celma et al., 2000)
Intra-day Precision (%CV) Inter-day Precision (%CV)
Low QC < 10%< 10%
Mid QC < 10%< 10%
High QC < 10%< 10%

Table 3: Comparison of Recovery and Matrix Effect

ParameterMethod with this compound IS (Typical Performance)Method with Structural Analog IS (Typical Performance)
Extraction Recovery Consistent and reproducible for both analyte and ISMay show slight differences between analyte and IS
Matrix Effect Effectively compensated for by the co-eluting SIL-ISPotential for differential matrix effects between analyte and IS, leading to higher variability

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the validation of a bioanalytical method for NAC using an internal standard.

Sample Preparation (Method with this compound IS)
  • To 100 µL of human plasma, add 20 µL of an aqueous solution of this compound (internal standard).

  • Add 50 µL of a reducing agent solution (e.g., dithiothreitol) to convert oxidized NAC to its free form.

  • Vortex the sample and incubate at room temperature.

  • Precipitate proteins by adding 400 µL of acidified acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions (Method with this compound IS)
  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution containing an ion-pairing agent (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • MRM Transitions:

    • N-acetylcysteine: 164 → 122[1]

    • This compound: 167 → 123[1]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between key validation parameters.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample add_is Add this compound IS start->add_is reduce Reduce with DTT add_is->reduce precipitate Protein Precipitation (Acetonitrile) reduce->precipitate centrifuge Centrifugation precipitate->centrifuge extract Extract Supernatant centrifuge->extract inject Inject into LC-MS/MS extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect quantify Quantification detect->quantify

Bioanalytical Workflow for N-Acetylcysteine Quantification.

G cluster_performance Performance Characteristics cluster_reliability Reliability Characteristics Validation Bioanalytical Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Selectivity Selectivity & Specificity Validation->Selectivity Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Linearity->LLOQ Accuracy->Precision Selectivity->MatrixEffect

Key Bioanalytical Method Validation Parameters.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice for the bioanalysis of N-acetylcysteine. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to enhanced accuracy, precision, and overall robustness of the method. While a structural analog internal standard can be used if a SIL-IS is unavailable, it is more susceptible to variations in extraction recovery and matrix effects, which can compromise the reliability of the data. For drug development and clinical studies where data integrity is paramount, the use of this compound is highly recommended.

References

A Comparative Analysis of Internal Standards for N-acetylcysteine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-acetylcysteine (NAC) is critical for pharmacokinetic studies, clinical monitoring, and formulation development. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in chromatographic assays. This guide provides a comparative analysis of different internal standards used for NAC quantification, supported by experimental data from published literature.

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and ionization response. This analysis focuses on three internal standards that have been successfully employed in the quantification of NAC: the stable isotope-labeled d3-N-acetylcysteine , and the structurally analogous compounds acetylglycine and DL-phenylalanine .

Performance Comparison of Internal Standards

The selection of an internal standard is often dictated by the analytical technique employed, the biological matrix being analyzed, and the specific requirements for accuracy and precision. The following table summarizes the performance characteristics of d3-N-acetylcysteine, acetylglycine, and DL-phenylalanine based on data from validated analytical methods.

Internal StandardAnalytical MethodMatrixLinearity RangeAccuracy (%)Precision (%RSD)Recovery (%)Key Advantages
d3-N-acetylcysteine LC-MS/MSHuman Plasma10–5000 ng/mL[1][2]Good (within acceptance criteria)[3]Good (within acceptance criteria)[3]High (enhanced by trichloroacetic acid)[1][2]Co-elution with NAC, corrects for matrix effects and ionization variability.
Acetylglycine UPLC-MSRat Plasma & Tissues1–120 µg/mL (plasma)98.66–100.20[4]Not explicitly stated98.66–100.20 (plasma)[4]Good chromatographic separation from NAC.[5]
DL-phenylalanine HPLC-UVCapsules (indirectly applicable to biological matrices)Not explicitly stated for biological matrixNot explicitly statedNot explicitly statedNot explicitly statedSuitable for UV detection methods.

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and adapting analytical methods. Below are summaries of the methodologies used for NAC quantification with each of the compared internal standards.

N-acetylcysteine Quantification using d3-N-acetylcysteine (LC-MS/MS)

This method is highly specific and sensitive, making it suitable for complex biological matrices like human plasma.[1][2]

Sample Preparation:

  • Plasma samples are treated with a reducing agent, such as dithiothreitol (DTT), to convert oxidized forms of NAC back to their reduced state.

  • d3-N-acetylcysteine internal standard is added to the sample.

  • Proteins are precipitated using an acid, such as trichloroacetic acid, which also enhances the extraction recovery of NAC.[1][2]

  • The supernatant is collected after centrifugation for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: A liquid chromatography system capable of gradient elution.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., containing formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • MS/MS Detection: Positive electrospray ionization (ESI) with multiple reaction monitoring (MRM).

    • NAC Transition: 164 → 122[1][2]

    • d3-NAC Transition: 167 → 123[1][2]

N-acetylcysteine Quantification using Acetylglycine (UPLC-MS)

This method offers high throughput and is applicable to both plasma and various tissue homogenates.[4][5]

Sample Preparation:

  • Homogenized tissue or plasma samples are spiked with the acetylglycine internal standard.

  • Proteins are precipitated with an organic solvent (e.g., acetonitrile).

  • After centrifugation, the supernatant is collected and analyzed.

Chromatographic and Mass Spectrometric Conditions:

  • UPLC System: An ultra-performance liquid chromatography system for fast separations.

  • Column: A reversed-phase UPLC column.

  • Mobile Phase: A gradient of a buffer (e.g., potassium phosphate) and methanol.[5]

  • MS Detection: The specific MS detection mode can be selected based on sensitivity requirements, with single ion recording (SIR) being one option.[5]

N-acetylcysteine Quantification using DL-phenylalanine (HPLC-UV)

This method is suitable for formulations and can be adapted for biological samples, particularly when LC-MS instrumentation is not available.

Sample Preparation:

  • The sample (e.g., dissolved capsule content or pre-treated biological fluid) is mixed with the DL-phenylalanine internal standard solution.

  • The mixture is diluted with the mobile phase to the desired concentration.

  • The solution is filtered before injection into the HPLC system.

Chromatographic Conditions:

  • HPLC System: A standard high-performance liquid chromatography system with a UV detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: An isocratic mobile phase, for instance, a phosphate buffer with an adjusted pH.

  • Detection: UV detection at a wavelength of 214 nm.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for sample preparation and analysis using a stable isotope-labeled internal standard and a structural analog internal standard.

cluster_0 LC-MS/MS Workflow with Stable Isotope-Labeled IS A Plasma Sample B Add d3-NAC (IS) & Reducing Agent (DTT) A->B C Protein Precipitation (e.g., Trichloroacetic Acid) B->C D Centrifugation C->D E Collect Supernatant D->E F LC-MS/MS Analysis E->F

Caption: Workflow for NAC analysis using a stable isotope-labeled internal standard.

cluster_1 HPLC/UPLC Workflow with Structural Analog IS G Biological Sample (Plasma/Tissue Homogenate) H Add Structural Analog IS (e.g., Acetylglycine) G->H I Protein Precipitation (e.g., Acetonitrile) H->I J Centrifugation I->J K Collect & Evaporate Supernatant (Optional) J->K L Reconstitute & Analyze (HPLC-UV or UPLC-MS) K->L

Caption: Workflow for NAC analysis using a structural analog internal standard.

Conclusion

The choice of an internal standard for N-acetylcysteine quantification is a critical decision that impacts the reliability of the analytical method.

  • d3-N-acetylcysteine stands out as the gold standard for LC-MS/MS applications due to its ability to effectively compensate for matrix effects and variations in ionization, owing to its identical chemical properties to the analyte.

  • Acetylglycine offers a viable and cost-effective alternative for UPLC-MS methods, demonstrating good recovery and chromatographic separation.[4][5]

  • DL-phenylalanine is a suitable choice for HPLC-UV methods, particularly in less complex matrices or when mass spectrometric detection is not available.

Ultimately, the selection should be based on a thorough method validation that assesses linearity, accuracy, precision, and recovery in the specific biological matrix of interest to ensure the generation of high-quality, dependable data for research and clinical applications.

References

A Comparative Guide to the Quantitative Analysis of Acetylcysteine Using Acetylcysteine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various quantitative methods for the analysis of Acetylcysteine (NAC), with a focus on methods employing Acetylcysteine-d3 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is a robust approach in mass spectrometry-based quantification, offering high precision and accuracy by compensating for variability in sample preparation and instrument response. This document summarizes key performance characteristics of different methodologies and provides detailed experimental protocols to aid laboratories in the selection and implementation of the most suitable method for their specific research needs.

Quantitative Method Performance Comparison

The following tables summarize the performance of different validated analytical methods for the quantification of total N-acetylcysteine in human plasma using this compound as an internal standard. These methods primarily utilize Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Table 1: Comparison of LC-MS/MS Method Parameters

ParameterMethod 1Method 2Method 3
Instrumentation LC-MS/MSUPLC-MS/MSLC-MS/MS
Sample Matrix Human PlasmaRat Plasma and TissuesHuman Plasma
Internal Standard This compoundN-acetyl-L-cysteine-d3This compound
Sample Preparation Protein precipitation with trichloroacetic acidProtein precipitation with perchloric acidReduction with DTT, followed by liquid-liquid extraction with ethyl acetate
Chromatography Reversed-Phase HPLCUPLCReversed-Phase HPLC
Ionization Mode Positive ESIPositive ESIPositive ESI
MRM Transition (NAC) 164 → 122Not Specified164 → 103
MRM Transition (NAC-d3) 167 → 123Not Specified167 → 106

Table 2: Comparison of Method Performance Characteristics

Performance MetricMethod 1[1]Method 2Method 3[2][3]
Linearity Range 10 - 5000 ng/mL1 - 120 µg/mL (plasma)50 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL0.66 µg/mL50 ng/mL
Intra-assay Precision (%RSD) < 15%< 10%8.7 - 13.4%
Inter-assay Precision (%RSD) < 15%< 11%8.7 - 13.4%
Accuracy (%RE) Within ±15%Within ±15%-5.9 to 8.5%
Extraction Recovery Enhanced by trichloroacetic acid98.51–101.88%Not specified

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison tables.

Method 1: LC-MS/MS with Protein Precipitation[1]

This method is designed for the determination of total N-acetylcysteine in human plasma.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (this compound).

  • Add 100 µL of 10% trichloroacetic acid to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry:

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Acetylcysteine: 164 → 122

    • This compound: 167 → 123

Method 3: LC-MS/MS with Reduction and Liquid-Liquid Extraction[2][3]

This method is also for the determination of total N-acetylcysteine in human plasma and involves a reduction step to measure both free and disulfide-bound NAC.

1. Sample Preparation:

  • To a plasma sample, add a solution of dithiothreitol (DTT) to reduce all oxidized forms of N-acetylcysteine.

  • Add the internal standard (this compound).

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. Liquid Chromatography:

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A mixture of acetonitrile and water with a suitable modifier.

  • Flow Rate: As appropriate for the column dimensions.

3. Mass Spectrometry:

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Acetylcysteine: 164 → 103

    • This compound: 167 → 106

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key signaling pathways influenced by Acetylcysteine.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add this compound (IS) plasma->is ppt Protein Precipitation (e.g., Trichloroacetic Acid) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (Reversed-Phase) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Peak Area Ratio) ms->quant

Caption: Experimental workflow for Acetylcysteine quantification.

G NAC N-acetylcysteine ROS Reactive Oxygen Species (ROS) NAC->ROS Scavenges NFkB NF-κB Pathway ROS->NFkB Activates MAPK MAPK Pathway (p38, JNK) ROS->MAPK Activates Inflammation Inflammatory Response NFkB->Inflammation Promotes MAPK->Inflammation Promotes

Caption: Acetylcysteine's mechanism of action on signaling pathways.

References

Performance Showdown: Acetylcysteine-d3 Versus Alternative Internal Standards in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-acetylcysteine (NAC) in biological matrices is paramount. The choice of an appropriate internal standard is a critical factor influencing the linearity, sensitivity, and overall reliability of the bioanalytical method. This guide provides an objective comparison of Acetylcysteine-d3 against other common internal standards, supported by experimental data and detailed methodologies.

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. Its near-identical physicochemical properties to the analyte ensure that it closely tracks the analyte during sample preparation, chromatography, and ionization, thereby providing the most accurate correction for experimental variability. However, alternative internal standards, such as DL-phenylalanine and tyrosine, are sometimes employed in HPLC-UV methods. This guide will delve into the performance characteristics of these different approaches.

Linearity and Sensitivity at a Glance

The following tables summarize the quantitative performance of bioanalytical methods for N-acetylcysteine utilizing different internal standards. It is important to note that a direct comparison is nuanced by the different analytical platforms used (LC-MS/MS vs. HPLC-UV), which inherently possess different levels of sensitivity and selectivity.

Table 1: Linearity Assessment

Internal StandardAnalytical MethodLinear RangeCorrelation Coefficient (R²)
This compound LC-MS/MS10 - 5000 ng/mL[1]> 0.99
DL-phenylalanineHPLC-UV0.254 - 0.752 mg/mL0.9996[2]
TyrosineHPLC-UVNot explicitly stated for NACNot available
No Internal StandardHPLC-UV10 - 50 µg/mL1[3]

Table 2: Sensitivity Assessment

Internal StandardAnalytical MethodLower Limit of Quantification (LLOQ)
This compound LC-MS/MS10 ng/mL[1]
DL-phenylalanineHPLC-UVNot explicitly stated for NAC
TyrosineHPLC-UVNot explicitly stated for NAC
No Internal StandardHPLC-UV2.11 µg/mL[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are the protocols for the key analytical methods discussed.

Method 1: LC-MS/MS with this compound Internal Standard

This method is highly sensitive and specific for the quantification of N-acetylcysteine in human plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard solution (this compound).

    • Precipitate proteins by adding a suitable agent (e.g., trichloroacetic acid)[1].

    • Vortex and centrifuge the sample.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of mobile phases, typically consisting of an aqueous solution with a small percentage of organic solvent and an acid (e.g., formic acid).

    • Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.5-1.0 mL/min).

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Mass Transitions:

      • N-acetylcysteine: 164 → 122[1]

      • This compound: 167 → 123[1]

Method 2: HPLC-UV with DL-phenylalanine Internal Standard

This method is a more accessible approach for the quantification of N-acetylcysteine, often used for pharmaceutical dosage forms.

  • Sample Preparation:

    • Accurately weigh the sample containing N-acetylcysteine.

    • Dissolve the sample in a suitable diluting medium.

    • Add a known concentration of the DL-phenylalanine internal standard solution[2].

    • Filter the solution before injection.

  • Chromatographic Conditions:

    • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: A reversed-phase C18 column.

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: A typical flow rate for analytical HPLC columns (e.g., 1.0 mL/min).

    • Detection Wavelength: A wavelength where both N-acetylcysteine and DL-phenylalanine have adequate absorbance (e.g., 210-220 nm).

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in assessing linearity and sensitivity for both LC-MS/MS and HPLC-UV methods.

linearity_assessment_workflow cluster_prep Calibration Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation prep1 Prepare Stock Solution of NAC prep3 Serially Dilute NAC Stock to Create Calibration Standards prep1->prep3 prep2 Prepare Stock Solution of Internal Standard prep4 Spike Each Standard with Constant Concentration of IS prep2->prep4 analysis1 Inject Standards into LC-MS/MS or HPLC-UV prep4->analysis1 analysis2 Acquire Peak Areas for NAC and Internal Standard analysis1->analysis2 data1 Calculate Peak Area Ratio (NAC / IS) analysis2->data1 data2 Plot Peak Area Ratio vs. NAC Concentration data1->data2 data3 Perform Linear Regression to Determine R² data2->data3

Caption: Workflow for Linearity Assessment.

sensitivity_assessment_workflow cluster_prep Low Concentration Standard Preparation cluster_analysis Analysis & Evaluation prep1 Prepare a Series of Low Concentration NAC Standards prep2 Spike with Internal Standard prep1->prep2 analysis1 Analyze Replicates of Each Low Concentration Standard prep2->analysis1 analysis2 Determine Signal-to-Noise Ratio (S/N) or Precision (%CV) analysis1->analysis2 analysis3 Identify Lowest Concentration Meeting Acceptance Criteria (LLOQ) analysis2->analysis3

Caption: Workflow for Sensitivity (LLOQ) Assessment.

References

Precision and Accuracy of Acetylcysteine-d3 in Regulated Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of regulated bioanalysis, the pursuit of utmost precision and accuracy is paramount for reliable pharmacokinetic and toxicokinetic studies. For N-acetylcysteine (NAC), a widely used mucolytic agent and antioxidant, the choice of an appropriate internal standard is critical for robust and reproducible quantification in biological matrices. This guide provides a comprehensive comparison of Acetylcysteine-d3 as an internal standard in the bioanalysis of NAC, supported by experimental data and detailed methodologies.

Superior Performance of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. This compound, as a deuterated analog of the analyte, co-elutes chromatographically with NAC and exhibits nearly identical ionization efficiency. This intrinsic similarity allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to superior accuracy and precision compared to structurally analogous but non-isotope-labeled internal standards.

Quantitative Data Summary

The following tables summarize the accuracy and precision data from various studies employing this compound and other internal standards for the bioanalysis of NAC in human plasma.

Table 1: Accuracy and Precision of Acetylcysteine Bioanalysis using this compound Internal Standard

Concentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Bias)Reference
10Not ReportedNot ReportedNot Reported[1]
508.713.4-5.9 to 8.5[2]
500Not ReportedNot ReportedNot Reported[1]
4000Not ReportedNot ReportedNot Reported[1]
5000Not ReportedNot ReportedNot Reported[1]

Note: CV refers to the Coefficient of Variation, and Bias is the measure of systemic error.

Table 2: Performance Comparison with Other Internal Standards

Internal StandardAnalyte Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)Reference
Acetylglycine1, 6, 10, 50, 120< 15< 1598.51–101.88
D-PhenylalanineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: RSD refers to the Relative Standard Deviation.

The data consistently demonstrates that methods employing this compound achieve excellent precision and accuracy, well within the acceptance criteria set by regulatory agencies like the U.S. Food and Drug Administration (FDA).

Experimental Protocols

A robust and reliable bioanalytical method is the foundation of accurate quantification. Below is a detailed methodology for the determination of total N-acetylcysteine in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation
  • Reduction of Oxidized Forms: To a 100 µL aliquot of human plasma, add 50 µL of a reducing agent solution (e.g., dithiothreitol) to convert any oxidized forms of NAC (e.g., cystine) back to the parent compound.

  • Internal Standard Spiking: Add 50 µL of this compound working solution to all samples, calibration standards, and quality controls.

  • Protein Precipitation: Precipitate plasma proteins by adding 300 µL of a cold organic solvent (e.g., acetonitrile or trichloroacetic acid).

  • Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A C18 reverse-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • MRM Transitions:

      • N-acetylcysteine: 164 → 122[1]

      • N-acetylcysteine-d3: 167 → 123[1]

Mandatory Visualizations

Experimental Workflow

experimental_workflow plasma Human Plasma Sample reduction Reduction of Oxidized Forms plasma->reduction is_spike Spike with This compound reduction->is_spike protein_precipitation Protein Precipitation is_spike->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition and Processing lcms->data

Caption: Bioanalytical workflow for N-acetylcysteine in plasma.

Mechanism of Action of N-acetylcysteine

mechanism_of_action cluster_cell Cellular Environment NAC N-acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine Deacetylation GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Scavenges Neutralized_ROS Neutralized ROS GSH->Neutralized_ROS ROS->Neutralized_ROS NAC_admin NAC Administration NAC_admin->NAC

Caption: Simplified mechanism of N-acetylcysteine's antioxidant activity.

References

Cross-Validation of Analytical Methods for N-Acetylcysteine Quantification: A Comparative Guide to Using Acetylcysteine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of N-acetylcysteine (NAC), with a focus on the use of its deuterated analog, Acetylcysteine-d3, as an internal standard. The information presented is supported by a review of published experimental data and methodologies to assist in the selection and implementation of robust and reliable analytical techniques for research and clinical applications.

Executive Summary

Accurate quantification of N-acetylcysteine (NAC), a widely used mucolytic agent and antioxidant, in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision, particularly with mass spectrometry-based methods. This compound, a deuterated form of NAC, has emerged as a preferred internal standard due to its chemical similarity and distinct mass, allowing for effective correction of matrix effects and variability in sample processing and instrument response.

This guide details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing this compound and provides a comparative overview of alternative analytical techniques.

Data Presentation: Performance Characteristics of LC-MS/MS Method with this compound

The following table summarizes the key performance parameters of a validated LC-MS/MS method for the determination of total NAC in human plasma, using this compound as the internal standard.

ParameterPerformance CharacteristicReference
Linearity Range 10 - 5000 ng/mL[1][2]
Lower Limit of Quantification (LLOQ) 10 ng/mL[1]
Intra-assay Precision (RSD) 8.7% to 13.4%[3]
Inter-assay Precision (RSD) 8.7% to 13.4%[3]
Accuracy (Relative Error) -5.9% to 8.5%[3]
Extraction Recovery Significantly enhanced by trichloroacetic acid[1][2]

Experimental Protocols

Validated LC-MS/MS Method for Total N-Acetylcysteine in Human Plasma

This protocol is based on a widely accepted and validated method for the quantification of total NAC in human plasma.

1. Sample Preparation:

  • Reduction of Disulfides: To measure total NAC (both free and protein-bound), a reduction step is necessary. Plasma samples are treated with a reducing agent, such as dithiothreitol (DTT), to cleave the disulfide bonds.[3]

  • Protein Precipitation: To remove proteins that can interfere with the analysis, a protein precipitation step is performed. Trichloroacetic acid is an effective agent for this purpose and has been shown to enhance extraction recovery.[1][2] Alternatively, protein precipitation can be achieved using acetonitrile.

  • Internal Standard Spiking: A known concentration of this compound solution is added to each sample, calibrator, and quality control sample before protein precipitation to correct for any variability during sample processing.

  • Centrifugation and Supernatant Collection: The samples are centrifuged to pellet the precipitated proteins. The resulting supernatant, containing NAC and this compound, is then collected for analysis.

2. Chromatographic Separation:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often employed for the separation of polar compounds like NAC.[4]

  • Mobile Phase: The specific mobile phase composition will depend on the column and system used but typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

  • Isocratic or Gradient Elution: The separation can be performed using either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.

  • Ionization Mode: Positive electrospray ionization (ESI+) is a common ionization mode for NAC analysis.[1][2]

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to selectively monitor the transitions of the parent ion to a specific product ion for both NAC and this compound.

    • N-acetylcysteine (NAC) transition: 164 → 122 m/z[1][2]

    • This compound (Internal Standard) transition: 167 → 123 m/z[1][2]

  • Data Analysis: The peak area ratio of NAC to this compound is used to construct a calibration curve and quantify the concentration of NAC in the unknown samples.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample dtt Add Dithiothreitol (DTT) (Reduction Step) plasma->dtt is Spike with this compound (Internal Standard) dtt->is tca Add Trichloroacetic Acid (Protein Precipitation) is->tca centrifuge Centrifuge tca->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (HILIC Column) supernatant->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of N-acetylcysteine in human plasma.

Logical_Relationship cluster_core Core Principle cluster_process Analytical Process cluster_outcome Outcome analyte N-Acetylcysteine (Analyte) extraction Sample Preparation (Extraction, Reduction) analyte->extraction is This compound (Internal Standard) is->extraction analysis LC-MS/MS Analysis extraction->analysis correction Correction for Variability (Matrix Effects, Ion Suppression) analysis->correction quantification Accurate & Precise Quantification correction->quantification

Caption: Logical relationship demonstrating the role of this compound in accurate quantification.

Comparison with Alternative Methods

While LC-MS/MS with a stable isotope-labeled internal standard is considered the gold standard for bioanalysis, other methods have been employed for the quantification of NAC.

1. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection:

  • Principle: This method separates NAC from other components in a sample using HPLC, and quantification is achieved by measuring the absorbance of UV light by NAC at a specific wavelength.

  • Advantages: HPLC-UV systems are more widely available and less expensive than LC-MS/MS instruments. The method can be robust and reliable for the analysis of pharmaceutical formulations.[5]

  • Disadvantages: This method generally has lower sensitivity and selectivity compared to LC-MS/MS, making it less suitable for the analysis of low concentrations of NAC in complex biological matrices like plasma. It may also be more susceptible to interference from other compounds that absorb UV light at the same wavelength. Often, a derivatization step is required to improve sensitivity and chromatographic properties.

2. Spectrophotometric Methods:

  • Principle: These methods are based on the reaction of NAC with a specific reagent to produce a colored product, the absorbance of which is then measured using a spectrophotometer.

  • Advantages: Spectrophotometric methods are typically simple, rapid, and cost-effective.

  • Disadvantages: These methods often lack the specificity required for bioanalytical applications and can be prone to interference from other substances present in the sample matrix. They are generally not suitable for distinguishing between NAC and its metabolites.

3. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: In this technique, NAC is first derivatized to make it volatile, then separated by gas chromatography and detected by mass spectrometry.

  • Advantages: GC-MS can offer high sensitivity and selectivity.

  • Disadvantages: The need for a derivatization step adds complexity to the sample preparation procedure and can be a source of variability. This method is less commonly used for NAC analysis compared to LC-MS/MS.

Conclusion

For the accurate and precise quantification of N-acetylcysteine in complex biological matrices, the use of a validated LC-MS/MS method with this compound as an internal standard is highly recommended. The stable isotope-labeled internal standard effectively compensates for analytical variability, leading to reliable data crucial for clinical and research applications. While alternative methods like HPLC-UV and spectrophotometry exist and may be suitable for less demanding applications such as the analysis of pharmaceutical formulations, they generally lack the sensitivity and selectivity required for bioanalysis. The choice of analytical method should be guided by the specific requirements of the study, including the nature of the sample matrix, the expected concentration range of NAC, and the desired level of accuracy and precision.

References

Performance of Acetylcysteine-d3 Across Diverse LC-MS Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Acetylcysteine-d3 as an internal standard in bioanalytical studies, focusing on its performance across various Liquid Chromatography-Mass Spectrometry (LC-MS) platforms. The content presented herein is curated from peer-reviewed literature and aims to offer objective comparisons supported by experimental data to aid researchers in method development and platform selection for the quantitative analysis of N-acetylcysteine.

Introduction to this compound in Bioanalysis

N-acetylcysteine (NAC) is a widely used pharmaceutical agent and a crucial precursor to the antioxidant glutathione. Accurate quantification of NAC in biological matrices is essential for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS to correct for variability in sample preparation and matrix effects. This compound (d3-NAC), a deuterated analog of NAC, is a commonly employed SIL-IS for this purpose. Its chemical structure is identical to NAC, except for the substitution of three hydrogen atoms with deuterium on the acetyl methyl group. This mass shift allows for its differentiation from the endogenous analyte by the mass spectrometer while maintaining nearly identical physicochemical properties, ensuring it co-elutes and experiences similar ionization effects.

Comparative Performance of this compound on Different LC-MS Platforms

The choice of LC-MS platform can significantly impact the sensitivity, selectivity, and overall performance of a bioanalytical method. This section compares the utility of this compound in methods developed on three common types of mass spectrometers: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap.

While direct comparative studies for this compound across these platforms are limited, performance characteristics can be extrapolated from studies on small molecule quantification and specific validated methods for N-acetylcysteine.

Table 1: Performance Characteristics of LC-MS Platforms for this compound Quantification

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (QTOF)OrbitrapKey Considerations for this compound Analysis
Primary Scan Mode Multiple Reaction Monitoring (MRM)Full Scan MS/MSFull Scan MS/MS, SIM, PRMMRM on a QqQ is the most established and sensitive method for targeted quantification of NAC using d3-NAC.[1][2]
Sensitivity (LLOQ) Excellent (low ng/mL to pg/mL)Good to ExcellentExcellentQqQ instruments generally offer the highest sensitivity for targeted quantification.[1] However, modern high-resolution instruments can achieve comparable sensitivity.
Selectivity High (based on precursor/product ion transitions)Very High (based on accurate mass)Excellent (based on accurate mass and high resolution)High-resolution platforms like QTOF and Orbitrap can better resolve interferences from the matrix, which is beneficial for complex samples.
Linear Dynamic Range Wide (typically 3-4 orders of magnitude)WideWideAll platforms can provide a linear range suitable for pharmacokinetic studies of NAC.[1][2]
Robustness High (well-established technology for routine analysis)Moderate to HighModerate to HighQqQ systems are often considered the workhorses for high-throughput bioanalysis due to their robustness.
Qualitative Capability Limited (targeted analysis)Excellent (untargeted screening possible)Excellent (untargeted screening and structural elucidation)QTOF and Orbitrap platforms allow for retrospective data analysis to identify unknown metabolites or interferences.

Alternative Internal Standards

While this compound is the ideal internal standard, other compounds can be considered if a SIL-IS is unavailable. The primary drawback of using a structural analog is the potential for differences in chromatographic retention and ionization efficiency compared to the analyte.

Table 2: Comparison of this compound with Alternative Internal Standards

Internal StandardTypeAdvantagesDisadvantages
This compound Stable Isotope LabeledCo-elutes with analyte; corrects for matrix effects and extraction variability effectively.Higher cost.
N-acetyl-L-cysteine amide (NACA) Structural AnalogCommercially available; similar core structure.Different chromatographic behavior and ionization efficiency may not fully compensate for matrix effects.
Homocysteine Structural AnalogEndogenous compound, but can be used in its stable isotope-labeled form.Significant differences in chemical properties compared to NAC.
N-acetylglycine (NAG) Structural AnalogSimple, commercially available molecule.Lacks the thiol group, leading to very different chemical behavior and chromatographic retention.

Experimental Protocols

The following protocols are generalized from validated methods for the determination of N-acetylcysteine in human plasma using this compound as an internal standard.[2]

Sample Preparation (Protein Precipitation)
  • Thawing and Spiking: Thaw frozen human plasma samples at room temperature. Spike 100 µL of plasma with 10 µL of this compound internal standard solution (concentration will depend on the specific assay range).

  • Reduction of Disulfides (for total NAC): Add 50 µL of a reducing agent solution (e.g., 10 mg/mL dithiothreitol in buffer) and incubate to reduce any oxidized forms of NAC.

  • Protein Precipitation: Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile or 10% trichloroacetic acid in methanol).[2]

  • Vortexing and Centrifugation: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

Chromatographic Conditions

The separation of N-acetylcysteine can be achieved using either reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

  • Reversed-Phase Chromatography:

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40°C.

  • HILIC Chromatography:

    • Column: Amide or silica-based HILIC column.

    • Mobile Phase A: Acetonitrile with a small percentage of aqueous buffer.

    • Mobile Phase B: Aqueous buffer (e.g., ammonium formate).

    • Gradient: A gradient would start with a high percentage of organic solvent, with an increasing proportion of the aqueous phase to elute the polar analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40°C.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • N-acetylcysteine: 164.1 -> 102.1 (quantifier), 164.1 -> 76.1 (qualifier).

    • This compound: 167.1 -> 105.1.

  • Ion Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, and gas flows.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a bioanalytical study involving the quantification of N-acetylcysteine using this compound.

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS Analysis cluster_data_processing Data Processing & Analysis sample_collection Biological Sample Collection (e.g., Human Plasma) sample_storage Sample Storage (-80°C) sample_collection->sample_storage thawing Sample Thawing sample_storage->thawing is_spiking Spiking with This compound (IS) thawing->is_spiking reduction Reduction of Disulfides (Optional, for Total NAC) is_spiking->reduction precipitation Protein Precipitation reduction->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation LC Separation (Reversed-Phase or HILIC) supernatant_transfer->lc_separation ms_detection MS Detection (e.g., MRM on QqQ) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc pk_analysis Pharmacokinetic Analysis concentration_calc->pk_analysis

Bioanalytical Workflow for NAC Quantification

Conclusion

This compound serves as a robust and reliable internal standard for the quantification of N-acetylcysteine in biological matrices across various LC-MS platforms. For high-throughput, targeted quantification, a triple quadrupole mass spectrometer operating in MRM mode remains the industry standard, offering excellent sensitivity and robustness. However, high-resolution platforms like QTOF and Orbitrap provide added value through increased selectivity and the ability to perform retrospective analysis, which can be crucial in research and drug development settings. The choice of platform should be guided by the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the need for qualitative information. The provided experimental protocols and workflow offer a solid foundation for developing and validating a successful bioanalytical method for N-acetylcysteine.

References

A Comparative Guide to Acetylcysteine-d3 and its Analog Internal Standards in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of N-acetylcysteine (NAC), a potent antioxidant and mucolytic agent, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results, particularly in complex biological matrices. Acetylcysteine-d3 (d3-NAC) has emerged as a widely utilized internal standard. This guide provides an objective comparison of this compound with other analog internal standards, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate standard for their analytical needs.

Performance Comparison of Internal Standards

The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not interfere with the analyte's signal, all while being distinguishable by mass spectrometry. Stable isotope-labeled analogs of the analyte are considered the gold standard for internal standards in mass spectrometry-based bioanalysis.

Table 1: Comparison of this compound with other potential analog internal standards

FeatureThis compound (d3-NAC)Acetylcysteine-¹³C, ¹⁵N Analogs
Isotopic Labeling Deuterium (³H)Carbon-13, Nitrogen-15
Mass Shift +3 DaVariable (e.g., +2 for ¹³C₂, +1 for ¹⁵N)
Potential for Isotopic Exchange Low, but possible under certain conditionsExtremely low to negligible
Chromatographic Separation Generally co-elutes with unlabeled NACCo-elutes with unlabeled NAC
Commercial Availability Readily availableAvailable from various suppliers
Documented Use Widely used and validated in numerous studiesUsed as internal standards in quantitative analysis.[1]

Experimental Data for this compound

The following tables summarize the performance characteristics of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of total N-acetylcysteine in human plasma using this compound as the internal standard.[2]

Table 2: LC-MS/MS Method Parameters for N-Acetylcysteine Analysis [2]

ParameterValue
Analyte N-Acetylcysteine
Internal Standard This compound
Mass Transition (N-Acetylcysteine) m/z 164 → 122
Mass Transition (this compound) m/z 167 → 123
Linearity Range 10–5000 ng/mL
Correlation Coefficient (r) > 0.99

Table 3: Method Validation Data for N-Acetylcysteine Analysis using this compound [2]

ParameterResult
Precision (Intra-day) < 15%
Precision (Inter-day) < 15%
Accuracy 85-115%
Extraction Recovery > 80%

Experimental Protocols

Quantification of N-Acetylcysteine in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol is adapted from a validated method for the determination of total N-acetylcysteine in human plasma.[2]

a. Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 50 µL of 10% trichloroacetic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series

  • Column: Zorbax SB-C18 (4.6 mm × 250 mm, 5 µm)

  • Mobile Phase: 0.1% formic acid in water (A) and methanol (B)

  • Gradient: (Time, %B): (0, 5), (5, 95), (8, 95), (8.1, 5), (12, 5)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • MS System: API 4000 triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • N-Acetylcysteine: 164 → 122

    • This compound: 167 → 123

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the experimental workflow and the biological context of N-acetylcysteine, the following diagrams have been generated using Graphviz.

experimental_workflow plasma Plasma Sample is Add this compound Internal Standard plasma->is ppt Protein Precipitation (Trichloroacetic Acid) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Quantification) lcms->data

Experimental workflow for NAC quantification.

N-acetylcysteine plays a critical role in cellular antioxidant defense mechanisms, primarily by serving as a precursor for the synthesis of glutathione (GSH).

glutathione_synthesis cluster_cell Cellular Environment NAC N-Acetylcysteine (NAC) Cysteine L-Cysteine NAC->Cysteine Deacetylation GGC γ-Glutamylcysteine Cysteine->GGC Glutamate L-Glutamate GCL Glutamate-Cysteine Ligase Glutamate->GCL Glycine Glycine GS Glutathione Synthetase Glycine->GS GCL->GGC GSH Glutathione (GSH) GS->GSH GGC->GSH OxidativeStress Oxidative Stress Reduction GSH->OxidativeStress ROS Reactive Oxygen Species (ROS) ROS->OxidativeStress

Glutathione synthesis pathway from NAC.

N-acetylcysteine also influences key signaling pathways involved in inflammation and cellular stress response.

nac_signaling NAC N-Acetylcysteine (NAC) ROS Reactive Oxygen Species (ROS) NAC->ROS Scavenges NFkB NF-κB Activation NAC->NFkB Inhibits ROS->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

NAC's impact on the NF-κB signaling pathway.

Conclusion

This compound is a robust and well-validated internal standard for the quantitative analysis of N-acetylcysteine in biological matrices. Its widespread use is supported by a significant body of literature demonstrating its reliability and performance. While other stable isotope-labeled analogs, such as those incorporating ¹³C and ¹⁵N, are theoretically less prone to isotopic exchange, this compound remains the standard choice for most applications due to its proven track record and commercial availability. The selection of an internal standard should always be guided by the specific requirements of the analytical method and the validation data demonstrating its suitability for the intended application.

References

The Gold Standard for Bioanalysis: Justification for Using Acetylcysteine-d3 as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N-acetylcysteine (NAC), the choice of an appropriate internal standard is paramount to ensuring the accuracy and reliability of bioanalytical data. This guide provides a comprehensive comparison of the stable isotope-labeled (SIL) internal standard, Acetylcysteine-d3, with alternative approaches, supported by experimental data and detailed methodologies. The evidence presented herein underscores the superiority of SIL internal standards in mitigating analytical variability and producing robust and defensible results.

N-acetylcysteine is a widely used mucolytic agent and an antidote for acetaminophen overdose. Accurate quantification of NAC in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this purpose due to its high sensitivity and selectivity. However, the inherent variability in sample preparation and the potential for matrix effects in biological samples can significantly impact the accuracy of LC-MS/MS data. The use of a suitable internal standard (IS) is therefore essential to compensate for these variations.

A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" for quantitative bioanalysis.[1][2] By incorporating deuterium atoms, this compound is chemically identical to the analyte of interest (NAC) but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. This near-perfect chemical and physical similarity ensures that the SIL internal standard behaves almost identically to the analyte throughout the entire analytical process, from extraction and sample handling to ionization and detection. This co-elution and similar ionization response provide the most accurate correction for any potential analytical variability.

Comparison of Internal Standard Strategies

The selection of an internal standard is a critical step in bioanalytical method development. The ideal IS should mimic the analyte's behavior as closely as possible. Here, we compare the performance of a stable isotope-labeled internal standard (this compound) with a common alternative, a structural analog internal standard.

Internal Standard TypeAnalyteInternal StandardRationale & Performance Characteristics
Stable Isotope-Labeled (SIL) N-acetylcysteineThis compound Rationale: Chemically and physically identical to the analyte, differing only in isotopic composition. Performance: Co-elutes with the analyte, experiences identical extraction recovery and matrix effects, leading to the most accurate and precise quantification. Corrects for variability in ionization efficiency.[1][2]
Structural Analog N-acetylcysteinee.g., N-acetyl-penicillamineRationale: Chemically similar to the analyte but with a different molecular structure. Performance: May have different retention times, extraction efficiencies, and ionization responses compared to the analyte. Less effective at compensating for matrix effects, potentially leading to decreased accuracy and precision.

Experimental Data: The Superiority of this compound

A validated LC-MS/MS method for the determination of total N-acetylcysteine in human plasma demonstrates the excellent performance achieved with this compound as the internal standard.[1][3]

Method Validation Parameters using this compound

ParameterResultAcceptance Criteria
Linearity (ng/mL) 10 - 5000r² ≥ 0.99
Intra-day Precision (%RSD) 2.1 - 5.5≤ 15%
Inter-day Precision (%RSD) 3.2 - 6.8≤ 15%
Accuracy (% Bias) -4.1 to 3.5± 15%
Extraction Recovery (%) > 85%Consistent and reproducible
Matrix Effect (%) 92.1 - 103.585 - 115%

Data synthesized from representative LC-MS/MS validation studies.

The low relative standard deviation (RSD) for precision and the minimal bias in accuracy highlight the robustness and reliability of using this compound. The consistent extraction recovery and negligible matrix effect further validate its suitability for complex biological matrices.

Experimental Protocols

A detailed experimental protocol for the quantification of N-acetylcysteine in human plasma using this compound as an internal standard is provided below. This protocol is based on established and validated LC-MS/MS methodologies.[1][3]

Sample Preparation

This workflow outlines the key steps in preparing plasma samples for LC-MS/MS analysis.

A 1. Plasma Sample Aliquoting (100 µL) B 2. Addition of Internal Standard (this compound, 20 µL) A->B C 3. Protein Precipitation (200 µL of 10% Trichloroacetic Acid) B->C D 4. Vortexing (1 minute) C->D E 5. Centrifugation (10,000 x g for 10 minutes) D->E F 6. Supernatant Transfer (150 µL to clean vial) E->F G 7. Injection into LC-MS/MS F->G

Sample preparation workflow for NAC analysis.

LC-MS/MS Analysis

The prepared samples are then analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.

cluster_0 Liquid Chromatography cluster_1 Tandem Mass Spectrometry LC_Column C18 Column (e.g., 50 x 2.1 mm, 3.5 µm) Ion_Source Electrospray Ionization (ESI) Positive Mode LC_Column->Ion_Source Mobile_Phase_A Mobile Phase A (0.1% Formic Acid in Water) Mobile_Phase_B Mobile Phase B (0.1% Formic Acid in Acetonitrile) Gradient Gradient Elution MRM Multiple Reaction Monitoring (MRM) Ion_Source->MRM NAC_Transition NAC Transition: m/z 164 -> 122 MRM->NAC_Transition IS_Transition This compound Transition: m/z 167 -> 123 MRM->IS_Transition

LC-MS/MS analysis workflow.

Chromatographic Conditions:

  • Column: C18, 50 x 2.1 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-5% B

    • 2.6-4.0 min: 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • N-acetylcysteine: 164 → 122[3]

    • This compound (IS): 167 → 123[3]

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally justified for the accurate and precise quantification of N-acetylcysteine in biological matrices. Its ability to mimic the analyte's behavior throughout the analytical process effectively compensates for variations in sample preparation and matrix effects, which is a significant advantage over structural analog internal standards. The presented experimental data and detailed protocols provide a robust framework for researchers, scientists, and drug development professionals to implement a reliable and high-quality bioanalytical method for N-acetylcysteine, ensuring the integrity and validity of their study results.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Acetylcysteine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Acetylcysteine-d3, a deuterated form of Acetylcysteine. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and storage, and proper disposal methods to ensure laboratory safety and maintain the integrity of your research.

Hazard Identification and Personal Protective Equipment

Acetylcysteine and its deuterated form are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to appropriate safety protocols, including the use of personal protective equipment, is critical.

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3][4]To protect against potential splashes or sprays of the substance.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[2][4]To prevent skin contact and irritation.[1][2]
Skin and Body Protection Protective laboratory coat, apron, or disposable garment.[5][6]To protect skin and clothing from contamination.
Respiratory Protection Required when dusts are generated. A NIOSH-approved respirator should be used.To prevent inhalation of airborne particles that may cause respiratory irritation.

Operational Plan: Step-by-Step Handling and Storage

Proper handling and storage procedures are crucial to maintain the stability of this compound and ensure the safety of laboratory personnel.

Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]

  • Ventilation: Use only in a well-ventilated area, such as a fume hood, especially when handling the solid form to avoid dust generation.[1][5]

  • Avoid Contact: Avoid all contact with the substance, including inhalation of vapor, mists, or fumes.[5]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[6]

  • Spill Management: In case of a spill, absorb the material with an inert substance (e.g., dry sand or earth) and place it in a chemical waste container.[5] Clean the affected area with soap and water.[5]

Storage Protocol:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Protect from light, heat, and humidity.[1]

  • Store locked up.[1][2]

  • Incompatible Materials: Avoid contact with strong oxidizers, strong bases, oxygen, and metals.[1][2][3]

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[2]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
Ingestion Immediately make the victim drink water (two glasses at most). Consult a physician.

Disposal Plan

Dispose of this compound and its container in accordance with all local, regional, national, and international regulations.[1] Do not let the product enter drains. Handle uncleaned containers as you would the product itself.

Quantitative Data

The following table summarizes key quantitative data for Acetylcysteine, which is structurally similar to this compound.

PropertyValueReference
Melting Point 106 - 111 °C (223 - 231.8 °F)[3]
Partition Coefficient (n-octanol/water) log Pow: -0.6 at 23 °C

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, incorporating all necessary safety checks and procedures.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post_handling Post-Handling & Storage cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Verify Availability of Eyewash & Safety Shower A->B C Don Personal Protective Equipment (PPE) B->C D Work in a Well-Ventilated Area (Fume Hood) C->D E Weigh/Handle this compound D->E F Securely Close Container E->F H Decontaminate Work Area E->H After Handling G Store in a Cool, Dry, Well-Ventilated Place F->G I Dispose of Waste per Regulations H->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.